Product packaging for (R)-Methotrexate-d3(Cat. No.:)

(R)-Methotrexate-d3

Cat. No.: B12413040
M. Wt: 457.5 g/mol
InChI Key: FBOZXECLQNJBKD-JJMJVRKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Methotrexate-d3 (CAS 432545-63-6) is a deuterium-labeled analog of the well-characterized antifolate and immunomodulatory agent Methotrexate . This high-purity compound is specifically designed for use as an internal standard in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary research value lies in enabling the precise and accurate quantification of Methotrexate in complex biological matrices such as plasma, serum, and tissue homogenates, thereby minimizing variability and improving data reliability in pharmacokinetic, bioavailability, and metabolic stability studies . The incorporation of three deuterium atoms into the methyl group of the molecule results in a significant mass shift, allowing it to be easily distinguished from the endogenous, non-labeled Methotrexate by mass spectrometry . As a certified reference standard, it is essential for analytical method development, validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development, ensuring traceability and compliance with regulatory guidelines . Methotrexate, the parent compound, is an antimetabolite that potently inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway . This inhibition depletes intracellular tetrahydrofolate pools, ultimately impairing DNA and RNA synthesis and leading to anti-proliferative and immunosuppressive effects . In immunological research, low-dose Methotrexate's activity is also linked to the accumulation of adenosine, which exerts anti-inflammatory effects by engaging specific adenosine receptors . The (R)-enantiomer provides a specific tool for investigating potential stereoselective effects in the metabolism and transport of Methotrexate. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O5 B12413040 (R)-Methotrexate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N8O5

Molecular Weight

457.5 g/mol

IUPAC Name

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3

InChI Key

FBOZXECLQNJBKD-JJMJVRKHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Manufacturing of (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of a representative synthesis and manufacturing process for (R)-Methotrexate-d3. Given that this compound is a specialized, non-commercial chemical entity, this guide outlines a logical, composite synthetic route based on established chemical principles and published methodologies for related compounds. The synthesis is strategically designed to control the stereochemistry at the glutamic acid moiety and introduce a stable isotopic label on the N10-methyl group.

Introduction to this compound

Methotrexate, an antimetabolite of the antifolate class, is a cornerstone therapeutic agent for various cancers and autoimmune diseases.[1] Its mechanism of action primarily involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[1] The pharmaceutically active form is the (S)-enantiomer, derived from L-glutamic acid.

The subject of this guide, this compound, possesses two key modifications:

  • (R)-Stereochemistry: The glutamic acid portion of the molecule is in the (R)-configuration, originating from the use of D-glutamic acid as a starting material. This isomer is typically used for research purposes, such as a stereoisomeric internal standard or a tool to investigate enantiomer-specific biological activities.

  • Deuterium Labeling (-d3): Three deuterium atoms replace the three hydrogen atoms on the N10-methyl group. Stable isotope labeling is a crucial tool in drug development, primarily for use in pharmacokinetic and metabolic studies to improve analytical accuracy.[2][3]

This guide details a plausible multi-step synthesis, provides representative experimental protocols, and illustrates the key biochemical pathway associated with Methotrexate's mechanism of action.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached by constructing two key intermediates: the deuterated side chain, p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4) , and the pteridine core, 2,4-diamino-6-(bromomethyl)pteridine (7) . These intermediates are then coupled to form the final product.

The overall synthetic workflow is illustrated below.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product D_Glu D-Glutamic Acid Inter1 N-(p-Nitrobenzoyl)-D-glutamic acid (1) D_Glu->Inter1 Acylation p_Nitro p-Nitrobenzoyl Chloride p_Nitro->Inter1 CD3I Iodomethane-d3 Inter3 p-(N-methyl-d3-amino)benzoyl- D-glutamic acid (4) CD3I->Inter3 TAP 2,4,5,6-Tetraaminopyrimidine Inter4 2,4-Diamino-6-methylpteridine (6) TAP->Inter4 Cyclocondensation DHA 1,3-Dichloroacetone DHA->Inter4 Inter2 N-(p-Aminobenzoyl)-D-glutamic acid (2) Inter1->Inter2 Reduction (e.g., H2/Pd-C) Inter2->Inter3 Reductive Amination (with Formaldehyde-d2) or Alkylation (with CD3I) Final This compound (8) Inter3->Final Coupling Reaction (Alkylation) Inter5 2,4-Diamino-6-(bromomethyl)pteridine (7) Inter4->Inter5 Bromination (e.g., NBS or Br2) Inter5->Final

Caption: Proposed synthetic workflow for this compound.

Synthesis of Key Intermediates

A. Synthesis of p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4)

The synthesis of the side chain begins with establishing the correct stereochemistry using D-glutamic acid.

  • Acylation: D-glutamic acid is acylated with p-nitrobenzoyl chloride to yield N-(p-nitrobenzoyl)-D-glutamic acid (1) .

  • Reduction: The nitro group of (1) is reduced to an amine, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to produce N-(p-aminobenzoyl)-D-glutamic acid (2) .

  • Deuterated Methylation: The primary amino group of (2) is methylated using a deuterated source. A common method is reductive amination using deuterated formaldehyde (formaldehyde-d2) and a reducing agent. Alternatively, direct alkylation with a deuterated methylating agent like iodomethane-d3 (CD₃I) can be employed to form the target intermediate (4) . Protecting the carboxylic acid groups as esters may be necessary prior to this step to prevent side reactions.

B. Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine (7)

This pteridine core is a common precursor in the synthesis of Methotrexate and its analogs.

  • Cyclocondensation: 2,4,5,6-Tetraaminopyrimidine (5) is reacted with 1,1-dichloroacetone in the presence of sodium bisulfite at a controlled pH (typically 3.5-5) to form 2,4-diamino-6-methylpteridine (6) .[4]

  • Bromination: The methyl group of (6) is brominated to form the reactive intermediate 2,4-diamino-6-(bromomethyl)pteridine (7) . This is often achieved using N-bromosuccinimide (NBS) or elemental bromine.[4][5]

Final Coupling Reaction

The final step is a nucleophilic substitution reaction where the deuterated side chain (4) is coupled with the brominated pteridine core (7) . The secondary amine of the side chain displaces the bromide on the pteridine, forming the C9-N10 bond of this compound (8) . The reaction is typically carried out in a polar solvent like water or dimethylformamide (DMF) at a controlled pH.[4]

Experimental Protocols (Representative)

The following protocols are representative and synthesized from various published methods for Methotrexate.[4] Yields and specific conditions may require optimization for the (R)-d3 analog.

Protocol 1: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide (7)
Reagent/ParameterValue/Condition
Step 1: Pteridine Formation
2,4,5,6-Tetraaminopyrimidine1.0 equivalent
1,1-Dichloroacetone1.1 equivalents
Sodium BisulfiteCatalyst
SolventWater
pH3.5 - 5.0
Temperature20 - 40 °C
Reaction Time4 - 8 hours
Step 2: Bromination
2,4-Diamino-6-methylpteridine1.0 equivalent
Bromine1.0 - 1.5 equivalents
SolventAcetic Acid / HBr
Temperature25 - 50 °C
Reaction Time12 - 24 hours
Overall Yield (Approx.) 50 - 60%

Methodology:

  • Pteridine Formation: 2,4,5,6-Tetraaminopyrimidine is suspended in water containing sodium bisulfite. The pH is adjusted to ~4.0 with acetic acid. 1,1-Dichloroacetone is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for several hours. The resulting precipitate, 2,4-diamino-6-methylpteridine, is filtered, washed with water, and dried.

  • Bromination: The dried 2,4-diamino-6-methylpteridine is suspended in a solution of hydrobromic and acetic acid. Elemental bromine is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting solid, 2,4-diamino-6-(bromomethyl)pteridine hydrobromide, is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried.

Protocol 2: Synthesis and Coupling of p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4)
Reagent/ParameterValue/Condition
Step 1: Side Chain Synthesis
N-(p-aminobenzoyl)-D-glutamic acid1.0 equivalent
Iodomethane-d3 (CD₃I)1.2 equivalents
Base (e.g., K₂CO₃)2.0 equivalents
SolventDMF or Acetone
Temperature25 - 50 °C
Reaction Time8 - 16 hours
Step 2: Coupling
Intermediate (4) (as salt)1.2 - 1.5 equivalents
Intermediate (7)1.0 equivalent
SolventWater or DMF/Water mixture
BaseNaOH or NaHCO₃
pH4.0 - 7.0
Temperature20 - 30 °C
Reaction Time24 - 48 hours
Overall Yield (Approx.) 70 - 85% (for coupling step)

Methodology:

  • Side Chain Synthesis: N-(p-aminobenzoyl)-D-glutamic acid (prepared from D-glutamic acid) is dissolved in a suitable polar aprotic solvent like DMF with a base such as potassium carbonate. Iodomethane-d3 is added, and the reaction is stirred until completion (monitored by TLC or LC-MS). The product is isolated after an aqueous workup and purification. Note: Ester protection of the glutamic acid carboxyl groups may be required prior to this step.

  • Coupling: The deuterated side chain intermediate is dissolved in water with a base (e.g., NaOH) to form the salt. 2,4-diamino-6-(bromomethyl)pteridine hydrobromide is added, and the pH is maintained around 4.0 with acetic acid. The mixture is stirred at ambient temperature for 24-48 hours. The crude this compound precipitates from the solution.

  • Purification: The crude product is purified by recrystallization. A common procedure involves dissolving the product in dilute NaOH to a pH of ~10-11, filtering to remove insoluble impurities, and then re-precipitating the pure product by adjusting the pH back down to ~4.0 with acid.

Mechanism of Action: Folate Pathway Inhibition

Methotrexate's primary therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR). DHFR is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. By blocking this pathway, Methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

In the context of autoimmune diseases like rheumatoid arthritis, other mechanisms are also significant, including the promotion of adenosine release, which has anti-inflammatory effects, and the inhibition of the JAK-STAT signaling pathway.[6][7]

G cluster_pathway Folate Metabolism & DNA Synthesis cluster_enzymes Enzymes cluster_inhibitor Inhibitor DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction THF->DHF Oxidation Purines Purine Synthesis THF->Purines 1C Donor dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase TS->dUMP MTX Methotrexate MTX->DHFR Inhibition

Caption: Methotrexate's inhibition of the folate metabolic pathway.

Manufacturing and Quality Control Considerations

Scaling the synthesis of this compound from the lab to manufacturing requires addressing several key areas:

  • Raw Material Sourcing: High-purity D-glutamic acid and iodomethane-d3 are critical for ensuring high enantiomeric and isotopic purity, respectively.

  • Process Optimization: Reaction conditions, including solvent volumes, temperatures, and reaction times, must be optimized to maximize yield and minimize impurity formation.

  • Purification: Robust and scalable purification methods are essential. Industrial processes often rely on multiple crystallization steps under controlled pH conditions to achieve high purity.

  • Analytical Controls: A comprehensive suite of analytical tests is required to release the final product:

    • HPLC (High-Performance Liquid Chromatography): To determine chemical purity and quantify impurities.

    • Chiral HPLC: To confirm the enantiomeric purity and ensure the absence of the (S)-isomer.

    • Mass Spectrometry (MS): To confirm the molecular weight and verify the incorporation and purity of the deuterium label.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the molecular structure and the specific location of the deuterium atoms.

    • Residual Solvent Analysis: To ensure that process solvents are below acceptable limits.

Conclusion

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and isotopic labeling. By combining established methods for pteridine synthesis with a custom-built, deuterated D-glutamic acid side chain, it is possible to produce this valuable research tool. The representative protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals undertaking the synthesis and analysis of this and other complex, isotopically labeled pharmaceutical compounds.

References

A Technical Guide to the Biological Activity of Deuterated Methotrexate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, is a chiral molecule with the (S)-enantiomer (L-methotrexate) being the biologically active form. The (R)-enantiomer (D-methotrexate), often present as an impurity, exhibits significantly different pharmacological properties. The strategic replacement of hydrogen with deuterium at the chiral center offers a potential avenue to stabilize the individual enantiomers, allowing for a more precise evaluation of their distinct biological activities and potentially leading to improved therapeutic agents with enhanced efficacy and safety profiles. This guide provides an in-depth analysis of the known biological activities of methotrexate enantiomers and explores the anticipated impact of deuteration, supported by established principles of stereochemistry and the kinetic isotope effect.

Introduction: Methotrexate and the Significance of Chirality

Methotrexate functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis and cell proliferation.[1][2] The therapeutic efficacy of methotrexate resides almost exclusively in its (S)-enantiomer.[3] The (R)-enantiomer, while also capable of inhibiting DHFR, demonstrates poor activity against cell growth.[4][5][6] Commercial preparations of methotrexate have been found to contain varying amounts of the (R)-enantiomer, which does not contribute to the therapeutic effect and may have a different toxicological profile.[3][4]

The Role of Deuteration in Stabilizing Chiral Centers

The concept of "Deuterium-Enabled Chiral Switching" (DECS) highlights the utility of deuterium substitution to stabilize chiral centers that are prone to racemization.[4] By replacing a hydrogen atom with a deuterium atom at a stereocenter, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of chiral inversion. This stabilization allows for the isolation and independent pharmacological evaluation of each enantiomer.[4][7] While methotrexate's chiral center is generally stable, deuteration provides a tool to investigate the pure enantiomers with minimal risk of in vivo or in vitro interconversion. Furthermore, deuterium substitution can influence drug metabolism through the kinetic isotope effect, potentially altering the pharmacokinetic profile of the compound.[8]

Comparative Biological Activity of Methotrexate Enantiomers

The biological activities of the non-deuterated enantiomers of methotrexate have been characterized to some extent. The following tables summarize the known quantitative data for the non-deuterated enantiomers and provide a hypothesized profile for their deuterated counterparts based on the principles of DECS and the kinetic isotope effect.

Table 1: Comparative In Vitro Activity of Methotrexate Enantiomers
Parameter(S)-Methotrexate (L-MTX)(R)-Methotrexate (D-MTX)(S)-Deuterated MTX (Hypothesized)(R)-Deuterated MTX (Hypothesized)
DHFR Inhibition High AffinityGood Inhibitor[4][5]High AffinityGood Inhibitor
Cell Growth Inhibition Potent InhibitorPoor Inhibitor[4][5][6]Potent InhibitorPoor Inhibitor
Polyglutamation Substrate[3]Not a Substrate[3]SubstrateNot a Substrate
Table 2: Comparative Pharmacokinetic Properties of Methotrexate Enantiomers
Parameter(S)-Methotrexate (L-MTX)(R)-Methotrexate (D-MTX)(S)-Deuterated MTX (Hypothesized)(R)-Deuterated MTX (Hypothesized)
Intestinal Absorption Active Transport & Passive DiffusionRapidly Absorbed[4][5]Similar to (S)-MTX, potentially altered rateSimilar to (R)-MTX, potentially altered rate
Renal Excretion Rapid[9]Rapid[4][5]Potentially slower due to kinetic isotope effectPotentially slower due to kinetic isotope effect
Metabolism Metabolized to 7-hydroxy-MTX[10]Limited DataPotentially reduced rate of metabolismPotentially reduced rate of metabolism
Plasma Half-life 3-10 hours (low dose)[1]Limited DataPotentially longer than (S)-MTXLimited Data

Signaling Pathway of Methotrexate

The primary mechanism of action of methotrexate is the inhibition of the folate metabolic pathway. The following diagram illustrates this key signaling cascade.

Methotrexate_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Cellular Uptake Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of deuterated methotrexate enantiomers.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potency of a compound against the DHFR enzyme.

  • Enzyme and Substrate Preparation : Recombinant human DHFR is purified. Dihydrofolate (DHF) and NADPH are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation : The deuterated and non-deuterated methotrexate enantiomers are serially diluted to a range of concentrations.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add DHFR enzyme, NADPH, and the test compound.

    • Incubate for a predetermined time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis : Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

DHFR_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare DHFR, NADPH, DHF Incubation Incubate Enzyme, NADPH, & Inhibitor Reagents->Incubation Compounds Serial Dilution of MTX Enantiomers Compounds->Incubation Reaction Add DHF to Initiate Reaction Incubation->Reaction Measurement Monitor Absorbance at 340 nm Reaction->Measurement Calculation Calculate Reaction Velocities Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the DHFR inhibition assay.

Cell Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines (e.g., L1210, CCRF-CEM).

  • Cell Culture : Maintain the chosen cell line in appropriate culture medium and conditions.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the deuterated and non-deuterated methotrexate enantiomers. Include a vehicle control.

  • Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment : Add a viability reagent (e.g., MTS, resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis : Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Chiral Separation and Analysis

Ensuring the enantiomeric purity of the test compounds is critical.

  • Method : High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cyclodextrin-based column).[11]

  • Mobile Phase : An optimized mobile phase, for instance containing L-proline and cupric nitrate, is used to achieve separation of the enantiomers.[4]

  • Detection : UV detection at an appropriate wavelength (e.g., 303 nm).

  • Quantification : The purity of each enantiomer is determined by the relative peak area.

Future Directions and Conclusion

The synthesis and biological evaluation of deuterated methotrexate enantiomers represent a logical step in refining the therapeutic application of this important drug. While direct experimental data on these specific compounds is currently limited in publicly accessible literature, the foundational knowledge of methotrexate's stereopharmacology combined with the principles of deuterium substitution provides a strong rationale for their investigation.

Future research should focus on the asymmetric synthesis of the deuterated enantiomers, followed by a comprehensive in vitro and in vivo characterization. Such studies will likely confirm the superior activity of the (S)-deuterated enantiomer and provide valuable insights into the potential pharmacokinetic advantages conferred by deuteration. This line of inquiry could ultimately lead to the development of a new generation of methotrexate-based therapies with improved clinical outcomes.

References

(R)-Methotrexate-d3 for Studying Methotrexate Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases. Its therapeutic and toxic effects are primarily attributed to the (S)-enantiomer (L-methotrexate), which is the biologically active form. The (R)-enantiomer (D-methotrexate) is often present as an impurity in pharmaceutical formulations and exhibits significantly lower pharmacological activity in vivo.[1][2][3][4] Understanding the stereoselective metabolism and pharmacokinetics of methotrexate is crucial for optimizing therapy and minimizing toxicity.

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. (R)-Methotrexate-d3, a deuterated form of the (R)-enantiomer, serves as a critical analytical reagent. While its application as a metabolic tracer for the (S)-enantiomer is not documented in the available scientific literature, its role as a stable isotope-labeled internal standard (SIL-IS) is paramount for the accurate and precise stereoselective quantification of methotrexate enantiomers in biological matrices using mass spectrometry.[4][5][6][7]

This technical guide provides a comprehensive overview of the metabolic pathways of (S)-methotrexate, the known pharmacokinetic differences between the enantiomers, and the pivotal role of this compound in advancing our understanding of methotrexate's disposition in the body. Detailed experimental protocols for stereoselective analysis are also presented.

Metabolism of (S)-Methotrexate

The metabolic fate of the active (S)-enantiomer of methotrexate is characterized by two primary pathways: 7-hydroxylation and polyglutamation. These processes influence the drug's efficacy, duration of action, and potential for toxicity.

  • 7-Hydroxylation: In the liver, (S)-methotrexate is metabolized by the enzyme aldehyde oxidase to form 7-hydroxy-methotrexate (7-OH-MTX).[8][9] This metabolite is less water-soluble than the parent drug and has a longer elimination half-life.[10] While 7-OH-MTX has a lower affinity for the target enzyme dihydrofolate reductase (DHFR), its accumulation, particularly in cases of renal impairment, can contribute to nephrotoxicity.[9] 7-OH-MTX can also undergo polyglutamation.[11]

  • Polyglutamation: Within cells, (S)-methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1][12][13] This process involves the sequential addition of glutamate residues to the parent molecule. Polyglutamation is a key mechanism for the intracellular retention of methotrexate, as the polyglutamated forms are larger, more negatively charged, and cannot be easily transported out of the cell.[2] These retained MTXPGs are potent inhibitors of DHFR and other folate-dependent enzymes, thereby prolonging the therapeutic effect of the drug.[2][12] The extent of polyglutamation can vary among individuals and may correlate with both therapeutic response and toxicity.[14]

Methotrexate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatocyte) S_MTX_ext (S)-Methotrexate S_MTX_int (S)-Methotrexate S_MTX_ext->S_MTX_int RFC-1 Transporter S_7_OH_MTX 7-Hydroxy-(S)-methotrexate S_MTX_int->S_7_OH_MTX Aldehyde Oxidase (in Liver) MTXPGs (S)-Methotrexate Polyglutamates (MTXPG₁₋ₙ) S_MTX_int->MTXPGs Folylpolyglutamate Synthetase (FPGS) 7_OH_MTXPGs 7-Hydroxy-(S)-methotrexate Polyglutamates S_7_OH_MTX->7_OH_MTXPGs FPGS MTXPGs->S_MTX_int Folylpolyglutamate Hydrolase (FPGH)

Figure 1: Metabolic pathways of (S)-Methotrexate.

Pharmacokinetics and Biological Activity of Methotrexate Enantiomers

The stereochemistry of methotrexate significantly influences its interaction with biological systems. While both enantiomers can inhibit DHFR in vitro, their in vivo activity and pharmacokinetic profiles differ substantially.

Parameter(S)-Methotrexate (L-MTX)(R)-Methotrexate (D-MTX)Reference(s)
Biological Activity High; potent inhibitor of cell growth.Poor inhibitor of cell growth in vivo.[3]
DHFR Inhibition (in vitro) Potent inhibitor.Potent inhibitor.[3]
Cellular Uptake/Retention Efficiently transported into cells and retained via polyglutamation.Lower intracellular accumulation observed in cell lines.[15]
Absorption Rapidly absorbed from the intestine.Rapidly absorbed from the intestine.[3]
Excretion Primarily renal excretion.Primarily renal excretion.[3]

The Role of this compound in Stereoselective Analysis

The accurate quantification of individual enantiomers in biological samples is essential for stereoselective pharmacokinetic studies. Due to the complexity of biological matrices like plasma and tissue homogenates, analytical methods can be prone to variability from sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[7]

This compound is an ideal SIL-IS for the quantification of (R)-methotrexate. Similarly, (S)-Methotrexate-d3 is used for the quantification of the active (S)-enantiomer. The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte (with the exception of the isotopic substitution), it experiences the same extraction losses and ionization suppression or enhancement during mass spectrometry analysis.[5][6] By measuring the ratio of the analyte's mass spectrometry signal to that of the SIL-IS, accurate and precise quantification can be achieved.

Experimental Protocols

Protocol 1: Stereoselective Quantification of Methotrexate in Plasma

This protocol outlines a representative method for the simultaneous quantification of (R)- and (S)-methotrexate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chiral chromatography.

1. Materials and Reagents:

  • (S)-Methotrexate and (R)-Methotrexate analytical standards

  • (S)-Methotrexate-d3 and this compound (as internal standards)

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid

  • Water (LC-MS grade)

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)[12]

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution containing both (S)-Methotrexate-d3 and this compound.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: Astec® CHIROBIOTIC® T, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to separate the enantiomers and elute them from the column.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)- & (R)-Methotrexate: m/z 455.2 -> 308.1

    • (S)- & this compound: m/z 458.2 -> 311.1

4. Data Analysis:

  • Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the nominal concentration.

  • Use a weighted (1/x²) linear regression to fit the calibration curves.

  • Quantify the concentration of (R)- and (S)-methotrexate in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add (R)- & (S)-MTX-d3 Internal Standards Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto Chiral HPLC Column Reconstitute->Inject Separate Chromatographic Separation of Enantiomers Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratios Calculate Analyte/IS Peak Area Ratios Integrate->Calculate_Ratios Calibrate Generate Calibration Curve Calculate_Ratios->Calibrate Quantify Quantify Enantiomer Concentrations Calibrate->Quantify Methotrexate_Signaling MTX (S)-Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Produces DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Leads to Thymidylate_Synth->DNA_RNA Leads to

References

The Role of Deuterium in (R)-Methotrexate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Methotrexate-d3, a deuterated isotopologue of the widely used antimetabolite Methotrexate, primarily serves as a critical internal standard in bioanalytical applications. Its role is pivotal for the accurate quantification of Methotrexate in biological matrices, underpinning pharmacokinetic studies and therapeutic drug monitoring. While the strategic replacement of hydrogen with deuterium—a process known as deuteration—has emerged as a promising strategy to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents, there is currently no publicly available evidence from preclinical or clinical studies to suggest that this compound is being developed as a therapeutic agent in its own right. This guide will delve into the established role of this compound as a research tool, the theoretical underpinnings of how deuterium substitution could impact Methotrexate's therapeutic properties based on the kinetic isotope effect, and the experimental protocols where it is employed.

Introduction to Methotrexate and the Concept of Deuteration

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1] This mechanism of action makes it a cornerstone therapy for a variety of cancers and autoimmune diseases, including rheumatoid arthritis and psoriasis.[1] However, its use can be associated with significant toxicity and inter-patient variability in response.

Deuteration is the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium.[2] This substitution can significantly alter the physicochemical properties of the molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference forms the basis of the kinetic isotope effect (KIE) , where the cleavage of a C-D bond is slower than that of a C-H bond.[3] In drug development, this can translate to a reduced rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure.[3]

The Established Role of this compound: An Internal Standard

Currently, the predominant and well-documented role of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Methotrexate in biological samples using isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Methotrexate, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Correction for Matrix Effects: It effectively compensates for variations in sample preparation and matrix effects (suppression or enhancement of ionization) that can occur between different biological samples.

  • Improved Accuracy and Precision: By normalizing the signal of the analyte (Methotrexate) to that of the known concentration of the internal standard (this compound), the accuracy and precision of the quantification are significantly enhanced.

The workflow for using this compound as an internal standard is a multi-step process.

Experimental_Workflow Workflow for Methotrexate Quantification using this compound Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification (Ratio of Analyte to Internal Standard) MS->Quantification

Figure 1: Bioanalytical workflow for Methotrexate quantification.

Theoretical Therapeutic Role of Deuterium in Methotrexate: The Kinetic Isotope Effect

While not yet demonstrated in published studies for this compound, the principles of the kinetic isotope effect provide a strong theoretical basis for how deuteration could beneficially alter the therapeutic profile of Methotrexate.

The metabolism of Methotrexate is complex and involves several enzymatic pathways. A key metabolic pathway is the oxidation of Methotrexate to 7-hydroxymethotrexate (7-OH-MTX).[6] If the cleavage of a C-H bond is the rate-limiting step in this or other metabolic transformations, replacing that hydrogen with deuterium could slow down the process.

Kinetic_Isotope_Effect Theoretical Impact of Deuteration on Methotrexate Metabolism cluster_0 Standard Methotrexate cluster_1 This compound MTX Methotrexate Metabolism Metabolism (e.g., Oxidation) MTX->Metabolism Fast MTXd3 This compound Metabolites Metabolites (e.g., 7-OH-MTX) Metabolism->Metabolites Metabolism_d3 Metabolism (e.g., Oxidation) MTXd3->Metabolism_d3 Slow (due to KIE) Metabolites_d3 Metabolites (e.g., 7-OH-MTX) Metabolism_d3->Metabolites_d3

Figure 2: The Kinetic Isotope Effect on Methotrexate Metabolism.

Potential therapeutic advantages of a metabolically stabilized this compound could include:

  • Increased Half-Life and Exposure: A reduced rate of metabolism could lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).

  • Reduced Peak Concentrations: Slower metabolism might lead to lower and more sustained plasma concentrations, potentially reducing peak concentration-related side effects.

  • Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

  • Improved Therapeutic Index: A more favorable pharmacokinetic profile could lead to an improved balance between efficacy and toxicity.

It is important to reiterate that these are theoretical benefits based on the principles of deuterated drug development and have not been substantiated for this compound in the public domain.

Data Presentation

As there is no publicly available quantitative data from preclinical or clinical studies comparing the therapeutic properties of this compound and Methotrexate, a comparative data table cannot be constructed at this time. The primary quantitative data available relates to its use in analytical methods.

Table 1: Mass Spectrometric Parameters for Methotrexate and Methotrexate-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Methotrexate455.2308.2[4]
Methotrexate-d3458.2311.2[4]

Note: These values may vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Methotrexate in human plasma using this compound as an internal standard, based on common practices in the field.[4][5][6][7]

Objective: To determine the concentration of Methotrexate in human plasma samples.

Materials:

  • Human plasma samples

  • Methotrexate analytical standard

  • This compound (or Methotrexate-d3) internal standard

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Methotrexate and this compound in a suitable solvent (e.g., 50% MeOH in water).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Methotrexate.

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Sample Preparation:

    • To an aliquot of plasma sample, calibration standard, or QC, add a fixed amount of the this compound internal standard solution.

    • Protein Precipitation Method: Add a precipitating agent (e.g., ACN or MeOH) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Solid Phase Extraction (SPE) Method: Condition, load, wash, and elute the sample from an appropriate SPE cartridge to isolate the analyte and internal standard from matrix components.

    • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 or similar reversed-phase column.

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., ACN or MeOH with 0.1% formic acid).

      • Flow Rate: A typical flow rate for analytical LC.

      • Injection Volume: A small, fixed volume of the reconstituted sample.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the precursor-to-product ion transitions for both Methotrexate and this compound (as detailed in Table 1).

  • Data Analysis:

    • Integrate the peak areas for both the Methotrexate and this compound MRM transitions.

    • Calculate the peak area ratio of Methotrexate to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Determine the concentration of Methotrexate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The role of deuterium in this compound is currently well-defined within the realm of bioanalysis, where it serves as an indispensable tool for the accurate and precise quantification of Methotrexate. Its application as a stable isotope-labeled internal standard in LC-MS/MS methods is crucial for robust pharmacokinetic studies and effective therapeutic drug monitoring, ultimately contributing to the safe and efficacious use of Methotrexate in clinical practice.

While the principles of the kinetic isotope effect suggest a theoretical potential for a deuterated version of Methotrexate to possess an improved therapeutic profile, there is a notable absence of publicly available preclinical or clinical data to support this. Future research may explore the synthesis and biological evaluation of various deuterated Methotrexate analogues to investigate if this theoretical potential can be translated into a clinically meaningful therapeutic advantage. For now, the primary and significant role of this compound remains firmly in the analytical laboratory, supporting the ongoing research and clinical use of its non-deuterated parent compound.

References

(R)-Methotrexate-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methotrexate-d3, a deuterated analog of the methotrexate stereoisomer containing D-glutamic acid. This document details its chemical properties, analytical methodologies, and the core biological pathways associated with its parent compound, methotrexate.

Core Compound Data

This compound is the deuterium-labeled form of (R)-Methotrexate. While the natural and therapeutically utilized form of methotrexate is the (S)-isomer (L-methotrexate), the (R)-isomer and its deuterated analogs are valuable tools in research, particularly in metabolic and pharmacokinetic studies. Deuteration can influence the metabolic profile of drugs, potentially altering their efficacy and safety.

Below is a summary of the available quantitative data for Methotrexate-d3. It is important to note that a specific CAS number for the (R)-stereoisomer of deuterated methotrexate is not consistently reported; the following information pertains to the generally available deuterated methotrexate.

PropertyValueCitations
CAS Number 432545-63-6[1][2][3]
Molecular Formula C₂₀H₁₉D₃N₈O₅[1][2][4][5]
Molecular Weight 457.5 g/mol [1][4]
Purity ≥99% deuterated forms (d₁-d₃); 99.5% by HPLC[1][2]
Appearance Orange solid[2]
Solubility DMF: 14 mg/ml; DMSO: 3 mg/ml; PBS (pH 7.2): 1 mg/ml[1]
Storage 4°C[1]
Stability ≥ 2 years[1]

Signaling Pathways of Methotrexate

Methotrexate's therapeutic effects, particularly in autoimmune diseases and cancer, are attributed to its modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for cell proliferation.[6] This inhibition disrupts DNA synthesis.[7] Another significant pathway involves the promotion of adenosine release, which has potent anti-inflammatory effects.[6][8] Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR and subsequent increase in adenosine release.[6][9] Additionally, methotrexate has been shown to influence the JAK/STAT signaling pathway, which is central to inflammatory and immune responses.[9][10]

Methotrexate_Signaling_Pathways Methotrexate Mechanism of Action cluster_0 Folate Metabolism Inhibition cluster_1 Adenosine Signaling cluster_2 JAK/STAT Pathway Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits DNA_Synthesis DNA_Synthesis DHFR->DNA_Synthesis required for MTX_PG Methotrexate Polyglutamates ATIC ATIC MTX_PG->ATIC inhibits AICAR AICAR ATIC->AICAR inhibits conversion of Adenosine_Release Adenosine_Release AICAR->Adenosine_Release promotes Anti_Inflammatory_Effects Anti_Inflammatory_Effects Adenosine_Release->Anti_Inflammatory_Effects Methotrexate_JAK Methotrexate JAK_STAT JAK/STAT Pathway Methotrexate_JAK->JAK_STAT inhibits Inflammatory_Response Inflammatory_Response JAK_STAT->Inflammatory_Response mediates

Caption: Key signaling pathways modulated by Methotrexate.

Experimental Protocols

General Synthesis Strategy for Deuterated Methotrexate

The synthesis of deuterated drugs is a key strategy for altering the pharmacokinetic properties of parent molecules.[11] While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be extrapolated from known methotrexate synthesis methods and general deuteration techniques.

The synthesis of methotrexate can be broadly categorized into one-step and stepwise methods.[12] A common approach involves the reaction of p-methylaminobenzoyl glutamate with tetraaminopyrimidine sulfate and a three-carbon synthon like 1,1,3-tribromoacetone.[12]

For the introduction of a deuterated methyl group (CD₃), a deuterated starting material would be required. For instance, deuterated N-methyl-p-aminobenzoic acid could be synthesized and then coupled with D-glutamic acid to form the deuterated side chain. This deuterated side chain would then be reacted with the pteridine ring precursors to yield this compound. The synthesis of methotrexate prodrugs has also been described, which could be adapted for deuterated analogs.[13] Purification is typically achieved through chromatographic methods.

Analytical Workflow for Quantification

The quantification of methotrexate and its deuterated analogs in biological matrices is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[14][15]

1. Sample Preparation:

  • For biological samples such as plasma or serum, protein precipitation is a common and efficient method for extraction.[14]

  • This typically involves the addition of an organic solvent like acetonitrile or methanol.[14]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant containing the analyte is then collected for analysis.

2. Chromatographic Separation:

  • A reversed-phase C18 column is frequently used for the separation of methotrexate.[15]

  • The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[15]

  • Gradient or isocratic elution can be used to achieve optimal separation.

3. Detection and Quantification:

  • For HPLC analysis, UV detection is commonly performed at a wavelength between 302 and 400 nm.[15]

  • For LC-MS/MS, which offers higher sensitivity and specificity, multiple reaction monitoring (MRM) is the preferred mode for quantification.[16]

  • This compound would serve as an ideal internal standard for the quantification of (R)-Methotrexate due to its similar chemical properties and distinct mass.

Analytical_Workflow General Analytical Workflow for Methotrexate Quantification Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis (C18 Column, MRM) Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End Concentration Determination Data_Analysis->End

Caption: Workflow for Methotrexate quantification.

References

The Stereoisomerism of (R)-Methotrexate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of stereoisomerism as they apply to (R)-Methotrexate-d3, a deuterated isotopologue of the (R)-enantiomer of Methotrexate. This document provides a comprehensive overview of the chemical properties, biological activity, and analytical considerations for the stereoisomers of methotrexate, with a focus on providing practical information for researchers in drug development and related scientific fields.

Introduction to Methotrexate and its Stereochemistry

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy. It functions primarily as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA, thereby impeding the proliferation of rapidly dividing cells.[4]

The methotrexate molecule possesses a single chiral center within its L-glutamic acid moiety.[3][5] This gives rise to two stereoisomers: (S)-Methotrexate (the L-isomer) and (R)-Methotrexate (the D-isomer). The biological activity of methotrexate is almost exclusively associated with the (S)-enantiomer, which is the therapeutically intended form of the drug.[3][5] The (R)-isomer is considered an impurity.[1][2] Commercial preparations of methotrexate have been found to contain varying amounts of the (R)-enantiomer, ranging from 0.5% to as high as 48%.[6][7]

This compound is the deuterium-labeled form of the (R)-enantiomer. The "d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of methotrexate and its metabolites.

Physicochemical and Biological Properties of Methotrexate Stereoisomers

The stereochemical configuration of methotrexate significantly influences its biological activity. While both enantiomers can interact with the target enzyme, dihydrofolate reductase, their effects at the cellular level are markedly different.

Table 1: Physicochemical Properties of Methotrexate and its Deuterated Analog

Property(S)-MethotrexateThis compound
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid[8](2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteromethyl)amino]benzoyl]amino]pentanedioic acid
Molecular Formula C₂₀H₂₂N₈O₅[8]C₂₀H₁₉D₃N₈O₅
Molecular Weight 454.44 g/mol [8]457.46 g/mol
Appearance Yellow to orange-brown crystalline powder[8]Not specified, likely similar to non-deuterated form
LogP -1.85[9]Not specified, expected to be very similar to non-deuterated form
Biological Activity Active DHFR inhibitor, cytotoxic[3][5]Poor inhibitor of cell growth[6]

Biological Activity:

Studies have shown that while (R)-Methotrexate can inhibit isolated dihydrofolate reductase from both murine and human tumor cells, it is a poor inhibitor of cell growth in culture.[6] This discrepancy is likely due to differences in cellular uptake. The transport of methotrexate into cells is an active process mediated by carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as through folate receptors.[10][11][12] The stereochemistry of the glutamic acid moiety is critical for recognition by these transport systems. The (S)-isomer is actively transported into cells, leading to the intracellular concentrations necessary for its cytotoxic and anti-inflammatory effects. In contrast, the cellular uptake of the (R)-isomer is significantly less efficient.

Signaling Pathways Affected by Methotrexate

The primary mechanism of action of methotrexate is the inhibition of the folate pathway. However, its therapeutic effects, particularly in autoimmune diseases, are also attributed to its influence on other signaling cascades.

Folate Pathway and Dihydrofolate Reductase (DHFR) Inhibition

Methotrexate is a structural analog of dihydrofolate and acts as a competitive inhibitor of DHFR.[1][4] By binding to the active site of DHFR, methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product MTX (S)-Methotrexate MTX->DHFR Competitive Inhibition

Figure 1. Simplified diagram of the folate pathway and the inhibitory action of (S)-Methotrexate on DHFR.

Adenosine Signaling

In the context of rheumatoid arthritis, a significant part of methotrexate's anti-inflammatory effect is mediated through the promotion of adenosine release.[10] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, an enzyme that degrades adenosine. The resulting increase in extracellular adenosine activates adenosine receptors on immune cells, leading to a dampening of the inflammatory response.

Adenosine_Signaling cluster_0 MTX (S)-Methotrexate Polyglutamates ATIC AICAR Transformylase (ATIC) MTX->ATIC Inhibition AICAR AICAR Accumulation AD Adenosine Deaminase AICAR->AD Inhibition Adenosine Extracellular Adenosine Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activation Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptors->Anti_Inflammatory

Figure 2. The role of (S)-Methotrexate in promoting anti-inflammatory adenosine signaling.

Experimental Protocols

Chiral Separation of Methotrexate Stereoisomers by HPLC

This protocol provides a general framework for the separation of (R)- and (S)-Methotrexate. Optimization will be required based on the specific HPLC system and column used.

Objective: To separate and quantify the (R) and (S) enantiomers of methotrexate in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, 150 x 4.6 mm, 5 µm)

  • (R)-Methotrexate and (S)-Methotrexate reference standards

  • Mobile phase solvents (e.g., methanol, acetonitrile, acetic acid, triethylamine)

  • Sample dissolution solvent (compatible with mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for a Chirobiotic T column is a polar organic mobile phase, such as methanol with a small percentage of acetic acid and triethylamine (e.g., 100:0.1:0.1 v/v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions of (R)- and (S)-Methotrexate reference standards in the mobile phase or a suitable solvent. Prepare a racemic mixture by combining equal amounts of the (R) and (S) stock solutions. Also, prepare a series of dilutions of the (S)-Methotrexate standard containing a small, known amount of the (R)-isomer (e.g., 0.2%) to determine the limit of quantitation.

  • Sample Preparation: Dissolve the methotrexate sample to be analyzed in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 303 nm.

    • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject the diluted standards to establish the limit of detection and limit of quantitation for the (R)-isomer.

    • Inject the sample solution.

  • Data Analysis: Identify and integrate the peaks corresponding to (R)- and (S)-Methotrexate in the sample chromatogram. Calculate the percentage of the (R)-isomer impurity.

Workflow Diagram:

HPLC_Workflow A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Reference Standards ((R), (S), and Racemic) E Inject Standards and Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks and Quantify Enantiomers F->G

Figure 3. General workflow for the chiral HPLC analysis of Methotrexate.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Objective: To determine the inhibitory activity of methotrexate stereoisomers on DHFR.

Materials:

  • 96-well microplate reader capable of reading absorbance at 340 nm

  • Recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • (R)-Methotrexate and (S)-Methotrexate test compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of (R)- and (S)-Methotrexate in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control Wells: Add assay buffer, DHFR, and NADPH.

    • Inhibitor Wells: Add assay buffer, DHFR, NADPH, and a specific concentration of either (R)- or (S)-Methotrexate.

    • Blank Wells: Add assay buffer and NADPH (no enzyme).

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DHF to all wells (except the blank) to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

    • Subtract the background rate (from blank wells) from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value for each stereoisomer.

Conclusion

The stereochemistry of methotrexate is a critical determinant of its therapeutic activity. The (S)-enantiomer is the biologically active form, primarily due to its efficient transport into cells, allowing it to reach and inhibit its intracellular target, dihydrofolate reductase. The (R)-enantiomer, while capable of inhibiting the isolated enzyme, exhibits poor cellular activity and is considered an impurity. This compound serves as an essential tool for the accurate bioanalysis of methotrexate, enabling precise pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the stereoisomerism of methotrexate is paramount for researchers and professionals involved in the development, manufacturing, and clinical application of this important drug.

References

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Methotrexate using (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a cornerstone in the treatment of various cancers and autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of methotrexate is crucial to optimize clinical efficacy while minimizing dose-related toxicities. This document provides a detailed protocol for the quantification of methotrexate in human plasma or serum using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing (R)-Methotrexate-d3 as an internal standard.

The use of a stable isotope-labeled internal standard is best practice for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and instrument response. While the biologically active enantiomer of methotrexate is the (S)-isomer (L-methotrexate), commercially available methotrexate can contain the (R)-isomer as an impurity. Utilizing this compound as the internal standard provides a distinct mass-to-charge ratio for detection and ensures that the internal standard does not interfere with the quantification of the endogenous (S)-methotrexate, thereby enhancing the accuracy of the assay.

Signaling Pathway of Methotrexate

Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. Additionally, in the context of autoimmune diseases, methotrexate is thought to exert its anti-inflammatory effects through the promotion of adenosine release, which has potent anti-inflammatory properties.[1]

Methotrexate_Signaling_Pathway cluster_cell Cell MTX_in Methotrexate (S-isomer) DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR inhibits Adenosine_Release Adenosine Release MTX_in->Adenosine_Release promotes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF catalyzed by DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis inhibition leads to Anti_Inflammatory Anti-inflammatory Effects Adenosine_Release->Anti_Inflammatory

Caption: Methotrexate's mechanism of action.

Experimental Workflow

The following diagram outlines the major steps involved in the therapeutic drug monitoring of methotrexate using the described LC-MS/MS protocol.

TDM_Workflow start Start: Patient Sample Collection (Plasma or Serum) sample_prep Sample Preparation: - Addition of this compound (Internal Standard) - Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection supernatant_transfer->lcms_analysis data_processing Data Processing: - Peak Integration - Ratio of Analyte to Internal Standard lcms_analysis->data_processing quantification Quantification: - Calibration Curve Generation - Calculation of Methotrexate Concentration data_processing->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for methotrexate TDM.

Detailed Experimental Protocols

Materials and Reagents
  • Methotrexate (certified reference material)

  • This compound (certified reference material)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma or serum for calibration standards and quality controls

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Prepare a stock solution of methotrexate at 1 mg/mL in a suitable solvent (e.g., a small amount of 0.1 M NaOH to dissolve, then dilute with water).

    • Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

    • Store stock solutions at -20°C or below.

  • Working Solutions:

    • Prepare intermediate working solutions of methotrexate by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

  • Calibration Standards and Quality Controls:

    • Prepare calibration standards by spiking drug-free human plasma or serum with the methotrexate working solutions to achieve a concentration range of 5 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in the same manner.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma/serum sample, calibration standard, or QC, add 300 µL of the internal standard working solution (100 ng/mL this compound in methanol).[2]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[2]

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with ultrapure water.

  • Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm)[2][3]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL[2]
Column Temperature 40°C[3]
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
5.0955

Table 3: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V[2]
Source Temperature 500°C[2]
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methotrexate 455.2308.228[2]
This compound 458.2311.228 (to be optimized)

Data Analysis and Quantification

  • Integrate the peak areas for both methotrexate and the internal standard, this compound.

  • Calculate the peak area ratio of methotrexate to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of methotrexate in the patient samples and QC samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Table 5: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[3]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ)[3]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[3]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; accuracy and precision within acceptance criteria[5]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible[3]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Consistent and reproducible across different sources of matrix[3]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should not deviate by more than ±15% from the initial concentration.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of methotrexate in clinical and research settings. The use of this compound as an internal standard ensures high accuracy and precision. Proper method validation is essential before implementing this protocol for routine analysis. This application note serves as a comprehensive guide for researchers and professionals involved in the development and application of TDM for methotrexate.

References

Application Notes and Protocols for (R)-Methotrexate-d3 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone therapy for various cancers and autoimmune diseases such as rheumatoid arthritis.[1][2][3] Due to its narrow therapeutic index, monitoring plasma concentrations of methotrexate is crucial to ensure efficacy while minimizing toxicity.[2] While immunoassays have been traditionally used, they can suffer from cross-reactivity with methotrexate metabolites, potentially leading to inaccurate measurements.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive method for the therapeutic drug monitoring (TDM) of methotrexate.[5][6][7]

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry.[8] (R)-Methotrexate-d3, a deuterated form of the (R)-enantiomer of methotrexate, serves as an ideal internal standard for the quantification of methotrexate in biological matrices. Its use ensures high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.[8]

Principle of the Method

The methodology involves the addition of a known concentration of this compound to patient samples (e.g., plasma, serum). Both the endogenous methotrexate and the this compound internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic step separates methotrexate from other endogenous compounds and its metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[2][4] In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both methotrexate and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methotrexate in the sample, providing a highly reliable and reproducible measurement.

Applications

The primary application of this compound in clinical mass spectrometry is for the therapeutic drug monitoring (TDM) of methotrexate in patients undergoing treatment for:

  • Oncological Diseases: High-dose methotrexate therapy is common in the treatment of acute lymphoblastic leukemia, osteosarcoma, and non-Hodgkin lymphoma.[5]

  • Autoimmune Disorders: Low-dose methotrexate is a first-line treatment for rheumatoid arthritis.[3]

  • Pharmacokinetic and Bioequivalence Studies: To accurately determine the pharmacokinetic parameters of methotrexate in clinical trials.[9]

This method is particularly valuable after the administration of glucarpidase, an enzyme used to rapidly lower methotrexate levels in cases of toxicity, as immunoassays can be unreliable in this context due to interference from metabolites.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for methotrexate quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Methotrexate Quantification

ParameterConcentration RangeMatrixReference
Linearity0.025–10 µmol/LPlasma/Serum[4]
Linearityup to 50 µmol L−1Plasma[5]
Linearity5–1000 ng/mL (0.01–2.20 µmol/L)Plasma[6]
Linearity0.1 - 100.0 ng/mLPlasma[9]
Lower Limit of Quantification (LLOQ)25 nmol L−1Plasma[5]
Lower Limit of Quantification (LLOQ)5 ng/mLPlasma[6]
Lower Limit of Quantification (LLOQ)0.1 nmol/LSerum[7]

Table 2: Precision and Accuracy of Methotrexate Quantification

ParameterQC LevelPrecision (%CV)Accuracy (%)MatrixReference
Intra-day and Inter-day PrecisionN/A< 8.3%N/APlasma[5]
Intra- and Inter-batch Precision5-1000 ng/mL< 7.67%96.33% - 108.94%Plasma[10]
Between-batch and Within-batch PrecisionN/A≤6%Mean bias <5%Fresh Frozen Plasma[7]

Table 3: Recovery and Matrix Effect

ParameterQC LevelValue (%)MatrixReference
Extraction RecoveryLow, Medium, High82.20% - 93.98%Plasma[6]
Extraction RecoveryN/A24%Plasma[5]
Mean RecoveryFour Concentrations107%Serum[7]
Matrix EffectLow, High102.69% – 105.28%Plasma[6]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and rapid method for sample clean-up.

  • Reagents:

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • This compound internal standard working solution (concentration will depend on the expected analyte concentration range)

  • Protocol:

    • Pipette 50 µL of patient plasma or serum into a clean microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 150 µL of cold methanol/acetonitrile (1:1, v/v) to precipitate proteins.[10]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis. To further reduce matrix effects, the supernatant can be diluted with water.[6]

2. LC-MS/MS Analysis

  • Instrumentation:

    • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[4][5]

  • Chromatographic Conditions (Example):

    • Column: ACQUITY UPLC HSS C18 SB Column or equivalent (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Flow Rate: 0.4 - 0.5 mL/min.[10][11]

    • Gradient: A gradient elution is typically used to separate methotrexate from its metabolites. A representative gradient might be: 0-1.0 min 10% B, 1.0-5.0 min ramp to 90% B, 5.0-7.0 min hold at 90% B, followed by re-equilibration.[11]

    • Injection Volume: 5-20 µL.[9]

    • Column Temperature: 40 °C.[11]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transitions:

      • Methotrexate: m/z 455.1 → 308.1[5][6][11]

      • This compound (IS): m/z 458.1 → 311.1 (or similar, depending on the deuteration pattern)

Visualizations

Methotrexate_Pathway cluster_0 Mechanism of Action Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA Synthesis (Purines, Thymidylate) Tetrahydrofolate->DNA_Synthesis DHFR->Tetrahydrofolate Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Methotrexate's inhibitory action on dihydrofolate reductase.

Experimental_Workflow cluster_workflow LC-MS/MS Workflow for Methotrexate TDM start Patient Sample (Plasma/Serum) add_is Add this compound Internal Standard start->add_is prep Sample Preparation (Protein Precipitation) add_is->prep centrifuge Centrifugation prep->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Report Concentration quant->report

Typical workflow for methotrexate analysis by LC-MS/MS.

SIL_IS_Logic cluster_logic Rationale for Stable Isotope-Labeled Internal Standard analyte Methotrexate (Analyte) process Sample Prep & LC-MS/MS (Extraction Loss, Matrix Effects, Ionization Variation) analyte->process is This compound (IS) is->process ratio Peak Area Ratio (Analyte / IS) process->ratio Both affected similarly result Accurate Quantification ratio->result

Logic of using a stable isotope-labeled internal standard.

References

Application Note and Protocol: Quantification of Methotrexate in Human Plasma using Isotope Dilution Mass Spectrometry with (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of methotrexate concentrations in plasma is crucial to optimize efficacy and minimize toxicity. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of drugs in biological matrices. This method offers high selectivity and sensitivity by using a stable isotope-labeled internal standard. This application note provides a detailed protocol for the determination of methotrexate in human plasma using (R)-Methotrexate-d3 as the internal standard.

Principle of the Method

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the endogenous methotrexate throughout extraction, chromatography, and ionization. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is used for quantification. This approach effectively corrects for any sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Experimental Workflow

The overall experimental workflow for the quantification of methotrexate using IDMS is depicted below.

Methotrexate IDMS Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for methotrexate quantification.

Experimental Protocol

Materials and Reagents
  • Methotrexate certified reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Methotrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve methotrexate in a suitable solvent such as methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Methotrexate Working Solutions: Prepare a series of working solutions by serially diluting the methotrexate stock solution with a 50:50 (v/v) methanol:water mixture to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol or a mixture of methanol and acetonitrile (1:1, v/v) to a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking 10 µL of the appropriate methotrexate working solution into 90 µL of blank human plasma.[1][2] A typical calibration range is 5-1000 ng/mL.[1]

  • Prepare at least three levels of QC samples (low, medium, and high) in the same manner using a separate methotrexate stock solution.[1][2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or QC sample in a polypropylene tube, add 500 µL of the internal standard working solution (100 ng/mL in methanol:acetonitrile 1:1, v/v).[1]

  • Vortex the mixture for 3 minutes to precipitate proteins.[1]

  • Centrifuge the tubes at 13,000 x g for 5 minutes at room temperature.[1]

  • Transfer 50 µL of the clear supernatant to a clean tube and add 200 µL of water.[1]

  • Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 3 minutes.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm) is commonly used.[1]

  • Mobile Phase A: 5 mM ammonium formate with 0.2% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient Elution: A gradient elution is typically employed to achieve good separation.

Tandem Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate: m/z 455.2 → 308.2.[3][4]

    • This compound: m/z 458.2 → 311.2.[3][4][5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics of an IDMS method for methotrexate.

ParameterTypical ValueReference(s)
Linearity Range5 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Intra-day Precision (%CV)< 7.7%[1]
Inter-day Precision (%CV)< 7.0%[1]
Accuracy (%Bias)96.3% - 108.9%[1][7]
Extraction Recovery82.2% - 94.0%[1]
Matrix Effect102.7% - 105.3%[1]

Data Analysis

The concentration of methotrexate in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of methotrexate in the unknown samples is then interpolated from this calibration curve.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of methotrexate in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The described method, employing protein precipitation for sample preparation followed by LC-MS/MS analysis, is sensitive, selective, and accurate, making it highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a research or clinical setting.

References

Application Note: High-Sensitivity Quantification of Methotrexate Polyglutamates Using (R)-Methotrexate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone therapy for a variety of cancers and autoimmune diseases. Its therapeutic efficacy is largely attributed to its intracellular conversion to active metabolites, methotrexate polyglutamates (MTXPGs). Monitoring the intracellular concentrations of individual MTXPGs is crucial for optimizing treatment, minimizing toxicity, and understanding interindividual variability in patient response. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MTXPGs in biological matrices, such as red blood cells (RBCs), utilizing (R)-Methotrexate-d3 as an internal standard to ensure accuracy and precision.

Introduction

Methotrexate, a folate antagonist, inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication.[1] Intracellularly, MTX is metabolized into a series of polyglutamated forms (MTXPG1-7) by the enzyme folylpolyglutamate synthetase. These polyglutamated metabolites are retained within the cell for extended periods and are more potent inhibitors of key enzymes in folate metabolism compared to the parent drug.[2] Consequently, the levels of long-chain MTXPGs are believed to be more indicative of therapeutic effect and potential toxicity than plasma MTX concentrations.[2][3]

Accurate quantification of MTXPGs is challenging due to their low intracellular concentrations and the complexity of the biological matrix. The use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis.[4][5][6] this compound, a deuterated form of the R-isomer of methotrexate, serves as an ideal internal standard for the quantification of the biologically active (S)-isomers of MTX and its polyglutamates. Its similar chemical and physical properties to the analytes of interest ensure comparable extraction recovery and ionization efficiency, leading to reliable and reproducible results.

Signaling Pathway of Methotrexate Action

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX Methotrexate (MTX) MTX_in Intracellular MTX MTX->MTX_in Cellular Uptake FPGS Folylpolyglutamate Synthetase (FPGS) MTX_in->FPGS MTXPGs Methotrexate Polyglutamates (MTXPGs) DHFR Dihydrofolate Reductase (DHFR) MTXPGs->DHFR Inhibition TS Thymidylate Synthase (TS) MTXPGs->TS Inhibition AICART AICAR Transformylase MTXPGs->AICART Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_Synthesis Required for TS->DNA_Synthesis Required for AICART->DNA_Synthesis Required for FPGS->MTXPGs Polyglutamation

Caption: Intracellular pathway of Methotrexate action and polyglutamation.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Red Blood Cells) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lysis_Precipitation 3. Cell Lysis & Protein Precipitation (e.g., Perchloric Acid) IS_Spiking->Lysis_Precipitation Centrifugation 4. Centrifugation Lysis_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Quantification 7. Data Quantification LCMS_Analysis->Data_Quantification

Caption: General workflow for MTXPG quantification in biological samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of methotrexate polyglutamates.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)R2LLOQ (ng/mL)
MTX-PG21 - 400> 0.991
MTX-PG31 - 400> 0.991
MTX-PG41 - 400> 0.991
MTX-PG51 - 400> 0.991

Data synthesized from multiple sources indicating typical performance.[2]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
MTX-PG2 Low QC (3 ng/mL)< 15< 1593.41 - 109.37
Medium QC (60 ng/mL)< 15< 1593.41 - 109.37
High QC (300 ng/mL)< 15< 1593.41 - 109.37
MTX-PG3 Low QC (3 ng/mL)< 15< 1593.41 - 109.37
Medium QC (60 ng/mL)< 15< 1593.41 - 109.37
High QC (300 ng/mL)< 15< 1593.41 - 109.37
MTX-PG4 Low QC (3 ng/mL)< 15< 1593.41 - 109.37
Medium QC (60 ng/mL)< 15< 1593.41 - 109.37
High QC (300 ng/mL)< 15< 1593.41 - 109.37

Data represents typical acceptance criteria for bioanalytical method validation.[2]

Experimental Protocols

Materials and Reagents
  • Methotrexate polyglutamate standards (MTX-PG1-7)

  • This compound (Internal Standard)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Ammonium bicarbonate

  • Perchloric acid

  • Human red blood cells (for matrix-matched standards and quality controls)

Sample Preparation (from Red Blood Cells)
  • Thaw frozen RBC samples at room temperature.

  • To a 200 µL aliquot of RBCs, add 20 µL of the internal standard solution (this compound).

  • Add 200 µL of LC-MS grade water and vortex for 10 seconds to induce hypotonic lysis.

  • Add 40 µL of 70% perchloric acid to precipitate proteins. Vortex for 20 seconds.[2]

  • Centrifuge the mixture at 18,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is commonly used.[4][5]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.[4][5]

  • Mobile Phase B: Methanol.[4][5]

  • Gradient: A typical gradient would be a linear increase from 5% to 100% Mobile Phase B over several minutes to elute the different polyglutamate forms.[4][5]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each MTXPG and the internal standard. The transitions would need to be optimized for the specific instrument.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly sensitive, specific, and reliable approach for the quantification of methotrexate polyglutamates in biological matrices. This methodology is a valuable tool for therapeutic drug monitoring, enabling clinicians to personalize methotrexate therapy and for researchers to further investigate the pharmacokinetics and pharmacodynamics of this important drug. The robust performance of this assay makes it suitable for implementation in both clinical and research laboratory settings.

References

Application Note: Quantification of (R)-Methotrexate-d3 in Biological Matrices using LC-MS/MS in MRM Mode

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and the necessary mass transition parameters for the quantitative analysis of (R)-Methotrexate-d3, a common internal standard for Methotrexate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1] Therapeutic drug monitoring (TDM) of Methotrexate is crucial to ensure efficacy and minimize toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Methotrexate in biological samples.[4][5] The use of a stable isotope-labeled internal standard, such as this compound (MTX-d3), is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][6] This application note outlines the MRM parameters and a general experimental protocol for the analysis of this compound alongside Methotrexate.

Mass Spectrometry Parameters for MRM Analysis

The following table summarizes the recommended mass transition parameters for the detection of Methotrexate and this compound in positive electrospray ionization (ESI+) mode. These parameters are a starting point and may require optimization based on the specific mass spectrometer used.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Fragmentor Voltage (V)Collision Energy (eV)Reference
Methotrexate 455.1308.111413[7]
455.2308.2N/AN/A[8]
This compound (IS) 458.2311.111417[7]
458.2311.2N/AN/A[9][10]

N/A: Not available in the cited literature. These values should be optimized empirically.

Experimental Protocol

This protocol describes a general method for the extraction and analysis of Methotrexate and its internal standard from plasma or serum.

Materials and Reagents
  • Methotrexate and this compound certified reference standards

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade formic acid

  • Ultrapure water

  • Human plasma or serum (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Methotrexate from biological matrices.[4]

  • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 250 µL of a precipitating solution. The precipitating solution consists of methanol containing the internal standard, this compound, at a known concentration (e.g., 0.1 µmol/L).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a new tube.

  • Dilute the supernatant by adding 950 µL of water.

  • Vortex briefly and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for fast and efficient separation.

  • Column: A reversed-phase C18 column, such as an Agilent ZORBAX C18 (2.1 x 100 mm, 3.5 µm) or Waters ACQUITY UPLC HSS C18 (2.1 x 30 mm, 1.8 µm), is suitable for this analysis.[7]

  • Mobile Phase A: 0.2% formic acid in water.[7]

  • Mobile Phase B: Methanol or Acetonitrile.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.[2][7]

  • Column Temperature: 35-40 °C.[2][7]

  • Injection Volume: 5-10 µL.[4][7]

  • Gradient Elution: A gradient elution is typically used to separate Methotrexate from matrix components. An example gradient is as follows[7]:

    • 0-1 min: 8-30% B

    • 1-2 min: 30-60% B

    • 2-3 min: 60-70% B

    • 3-3.5 min: Hold at 70% B

    • Followed by re-equilibration at initial conditions.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is required for MRM analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5][7]

  • MRM Transitions: Use the transitions listed in the table above.

  • Gas Temperature: ~350 °C.[7]

  • Gas Flow (Nitrogen): ~10 L/min.[7]

  • Nebulizer Gas: ~50 psi.[7]

  • Capillary Voltage: ~4000-5000 V.[7][11]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of Methotrexate using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound in Methanol Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute LC UHPLC Separation (C18 Column) Dilute->LC MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for MTX quantification.

The fragmentation of the precursor ions to product ions in the collision cell of the mass spectrometer is a key step in MRM analysis.

fragmentation_pathway cluster_mtx Methotrexate cluster_mtd3 This compound MTX_Q1 Precursor Ion (Q1) m/z 455.2 MTX_Q2 Product Ion (Q2) m/z 308.2 MTX_Q1->MTX_Q2 Collision-Induced Dissociation MTD3_Q1 Precursor Ion (Q1) m/z 458.2 MTD3_Q2 Product Ion (Q2) m/z 311.2 MTD3_Q1->MTD3_Q2 Collision-Induced Dissociation

Caption: MRM fragmentation of MTX and its internal standard.

Conclusion

This application note provides the essential mass transition parameters and a robust experimental protocol for the quantification of this compound, serving as an internal standard for Methotrexate analysis by LC-MS/MS. The provided method is a reliable starting point for researchers developing and validating bioanalytical assays for therapeutic drug monitoring and pharmacokinetic studies of Methotrexate. Optimization of chromatographic and mass spectrometric parameters is recommended to achieve the best performance on the specific instrumentation used.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS Sensitivity for (R)-Methotrexate-d3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the LC-MS/MS sensitivity for the analysis of (R)-Methotrexate-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A1: For initial method development, positive electrospray ionization (ESI) is recommended. The multiple reaction monitoring (MRM) transition for Methotrexate is typically m/z 455.1 → 308.0.[1] For the internal standard, this compound, the expected transition would be m/z 458.2 → 311.1 or 458.2 → 311.2.[2][3][4] It is crucial to optimize these transitions on your specific instrument.

Q2: How can I improve the ionization efficiency of this compound?

A2: To enhance ionization in positive ion mode, the addition of volatile acids or buffers to the mobile phase is recommended.[5] Commonly used additives include formic acid (0.1-0.2%) and ammonium formate (5-20 mM).[1] Experimenting with the concentration of these additives can significantly improve signal intensity.

Q3: What is the most common sample preparation technique for plasma or serum samples containing Methotrexate?

A3: Protein precipitation is a rapid and effective method for sample cleanup.[6] A common approach involves adding a precipitating solvent, such as methanol, acetonitrile, or a mixture of both, to the plasma or serum sample.[1][7][8] This is followed by vortexing and centrifugation to pellet the precipitated proteins.

Q4: I am observing high background noise in my chromatogram. What are the potential causes and solutions?

A4: High background noise can originate from several sources, including contaminated solvents, improper sample cleanup, or a dirty ion source. Ensure the use of LC-MS grade solvents and reagents. Optimize the sample preparation method to effectively remove matrix components.[9] Regular cleaning and maintenance of the MS ion source are also critical.[10]

Q5: My signal intensity for this compound is low. What steps can I take to increase sensitivity?

A5: To improve sensitivity, consider the following:

  • Optimize MS parameters: Fine-tune the declustering potential and collision energy for the specific MRM transition of this compound.[1]

  • Enhance chromatographic separation: Use a suitable column, such as a C18 or Phenyl Hexyl, and optimize the mobile phase gradient to achieve better peak shape and reduce co-eluting interferences.[1][8]

  • Improve sample preparation: A more rigorous sample cleanup, such as solid-phase extraction (SPE), can reduce matrix suppression.[9]

  • Check for adduct formation: Methotrexate can form adducts. Ensure the correct precursor ion is being monitored.

Troubleshooting Guides

Issue 1: Poor Peak Shape
Potential Cause Troubleshooting Step
Inappropriate mobile phase pH Adjust the mobile phase pH with formic acid or ammonium formate to ensure the analyte is in a single ionic form.[1]
Column degradation Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.
Sample solvent mismatch Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.
Co-eluting interferences Modify the gradient to better separate the analyte from interfering compounds from the matrix.
Issue 2: High Matrix Effects
Potential Cause Troubleshooting Step
Insufficient sample cleanup Implement a more effective sample preparation method, such as solid-phase extraction (SPE) or a more thorough protein precipitation protocol.[7][9]
Ion suppression or enhancement Evaluate matrix effects by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample.[3] Adjusting the chromatography to separate the analyte from the majority of matrix components can mitigate this.
Phospholipid contamination Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids, which are common sources of ion suppression.
Issue 3: Carryover
Potential Cause Troubleshooting Step
Analyte adsorption Include a strong organic wash step in the gradient and/or increase the injector wash volume and use a stronger wash solvent.[3]
Contamination of autosampler components Clean the autosampler needle, loop, and transfer lines according to the manufacturer's recommendations.
High concentration samples Injecting a blank sample after a high concentration standard or sample can help identify and quantify the extent of carryover.[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples[1][7]
  • To 100 µL of plasma, add 300-500 µL of a precipitating solvent (e.g., methanol or a 1:1 mixture of methanol and acetonitrile) containing the internal standard, this compound.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the initial LC mobile phase conditions.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Methotrexate Analysis
ParameterValueReference
Ionization Mode Positive Electrospray (ESI+)[1][8]
Precursor Ion (m/z) - MTX 455.1[1][3][8]
Product Ion (m/z) - MTX 308.0 / 308.1[1][3][6]
Precursor Ion (m/z) - MTX-d3 458.2[3][4]
Product Ion (m/z) - MTX-d3 311.1 / 311.2[2][3][4]
Declustering Potential (V) 90[1]
Collision Energy (V) 28[1]
Mobile Phase A 0.1-0.2% Formic Acid in Water, 5-10mM Ammonium Formate[1][11]
Mobile Phase B Acetonitrile or Methanol[1][3][6]
Column C18 or Phenyl Hexyl[1][3][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Sensitivity Issue check_ms Optimize MS Parameters? (CE, DP) start->check_ms check_lc Optimize Chromatography? (Mobile Phase, Gradient) check_ms->check_lc No/Minor Improvement solution Sensitivity Improved check_ms->solution Significant Improvement check_prep Improve Sample Prep? (SPE, LLE) check_lc->check_prep No/Minor Improvement check_lc->solution Significant Improvement check_prep->solution Significant Improvement no_change Consult Instrument Specialist check_prep->no_change No/Minor Improvement

Caption: Troubleshooting logic for low sensitivity issues.

References

Minimizing carryover of (R)-Methotrexate-d3 in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of (R)-Methotrexate-d3.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case this compound, in a blank injection that is run after a sample with a high concentration of the analyte.[1][2] This phenomenon can lead to inaccurate quantification of subsequent samples, especially those with low concentrations of the analyte, and compromise the integrity of bioanalytical data. For potent compounds like methotrexate, even minute carryover can be significant.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The primary causes of carryover are related to the physicochemical properties of this compound and its interaction with the autosampler components. These include:

  • Adsorption: this compound can adsorb to surfaces within the sample flow path, such as the needle, injection valve, rotor seal, and sample loop.[1][2] Worn or dirty rotor seals are a common source of carryover.[3]

  • Poor Solubility in Wash Solvents: If the wash solvent is not effective at solubilizing and removing all traces of this compound, residual amounts will remain in the system.

  • Contamination: Contamination can occur from various sources including the laboratory environment, sample preparation steps, or the autosampler itself.[1][2]

Q3: How can I distinguish between carryover and system contamination?

A3: A simple experiment can help differentiate between carryover and contamination. Inject a series of blank samples. If you observe a peak that consistently decreases in area with each subsequent blank injection, it is likely "classic" carryover.[4] If the peak area remains relatively constant across multiple blank injections, it suggests a source of contamination, such as a contaminated blank solution or mobile phase.[3][4]

Troubleshooting Guide

Issue: I am observing carryover peaks of this compound in my blank injections.

This guide provides a systematic approach to identifying and resolving the source of carryover.

G cluster_0 Troubleshooting Workflow for this compound Carryover start Start: Carryover Detected q1 Is the carryover peak size decreasing with consecutive blank injections? start->q1 a1_yes Classic Carryover q1->a1_yes Yes a1_no Constant Contamination q1->a1_no No optimize_wash Optimize Autosampler Wash Method: - Increase wash volume - Use stronger/more effective wash solvent - Increase number of wash cycles a1_yes->optimize_wash troubleshoot_contamination Troubleshoot Contamination: - Prepare fresh blank - Check mobile phase - Clean system components a1_no->troubleshoot_contamination end End: Carryover Minimized troubleshoot_contamination->end check_hardware Inspect and Maintain Hardware: - Check/replace rotor seal - Inspect needle for damage/deposits - Ensure proper fitting connections optimize_wash->check_hardware modify_sequence Modify Injection Sequence: - Inject low concentration samples before high - Place blank injections after high concentration samples check_hardware->modify_sequence modify_sequence->end

Caption: A flowchart for troubleshooting this compound carryover.

Step 1: Classify the Carryover
  • Action: Inject a high concentration standard of this compound followed by at least three consecutive blank injections.

  • Analysis:

    • Classic Carryover: The peak area for this compound decreases with each blank injection.[4] This indicates that residual sample from the previous injection is being carried over.

    • Constant Contamination: The peak area remains relatively stable across the blank injections. This points to a constant source of contamination, such as the blank solution itself or the mobile phase.[4]

Step 2: Optimize the Autosampler Wash Method

For classic carryover, the wash method is the most critical factor. The goal is to use a wash solvent that effectively solubilizes this compound and cleans the needle and injection path.

Wash Solution Recommendations for this compound

Wash Solution ComponentRationaleRecommended Starting Concentration
Organic Solvent To solubilize this compound.A mixture similar to or slightly stronger than the strongest mobile phase composition (e.g., high percentage of Acetonitrile or Methanol).[4][5]
Acid To protonate the carboxylic acid groups of methotrexate, increasing its solubility in organic solvents.0.1 - 0.5% Formic Acid or Acetic Acid in the wash solution.[6][7]
Base To deprotonate the carboxylic acid groups, increasing its solubility in aqueous solutions.0.1% Ammonium Hydroxide in the wash solution.[7]
Water To ensure the wash solution is compatible with the mobile phase and to help remove salts.Use high-purity (e.g., Milli-Q) water.

Experimental Wash Solution Performance (Hypothetical Data for Illustration)

Wash Solution CompositionAverage Carryover (%)
100% Mobile Phase A1.2%
50:50 Acetonitrile:Water0.8%
90:10 Acetonitrile:Water with 0.2% Formic Acid0.15%
80:10:10 Acetonitrile:Methanol:IPA with 0.1% Formic Acid < 0.05%
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide0.2%

Note: The optimal wash solution is highly dependent on the specific LC method and conditions. It is crucial to experimentally determine the most effective wash solution.

Step 3: Inspect Autosampler Hardware

If optimizing the wash method does not resolve the carryover, inspect the physical components of the autosampler.

  • Rotor Seal: This is a common source of carryover.[3] A worn or scratched seal can trap small amounts of the sample. Replace the rotor seal if it shows any signs of wear.

  • Needle: Inspect the outside of the needle for any residue or damage. A contaminated needle exterior can introduce carryover.[1]

  • Fittings and Tubing: Ensure all fittings are secure and that there are no dead volumes where the sample could be trapped.[5]

Step 4: Modify the Injection Sequence

As a final measure, strategic sample placement can help mitigate the impact of carryover.

  • Arrange samples from the lowest expected concentration to the highest.[1]

  • If a low concentration sample must follow a high one, insert one or more blank injections in between.[1]

Experimental Protocols

Protocol: Evaluating Autosampler Carryover for this compound

1. Objective: To quantify the percentage of carryover of this compound in a specific LC-MS/MS system and autosampler configuration.

2. Materials:

  • This compound analytical standard

  • Blank matrix (e.g., human plasma, mobile phase)

  • High concentration quality control (HQC) sample of this compound

  • Lower limit of quantitation (LLOQ) sample of this compound

  • LC-MS/MS system with the autosampler to be tested

3. Procedure:

  • Prepare the HQC and LLOQ samples at concentrations relevant to your assay.

  • Equilibrate the LC-MS/MS system until a stable baseline is achieved.

  • Perform the following injection sequence:

    • Inject the blank matrix (Blank 1) to establish the baseline.

    • Inject the LLOQ sample to confirm system sensitivity.

    • Inject the HQC sample (HQC 1).

    • Inject the blank matrix immediately after the HQC sample (Blank 2).

    • Inject the blank matrix again (Blank 3).

    • Inject the LLOQ sample again to ensure that any carryover does not impact the quantification of low-level samples.

  • Process the data and calculate the peak area for this compound in all injections.

4. Calculation of Percent Carryover:

% Carryover = (Peak Area in Blank 2 / Peak Area in HQC 1) * 100

5. Acceptance Criteria: The carryover in the blank injection following the highest concentration standard should not be more than 20% of the response of the LLOQ standard.[3]

Visualizing Carryover Sources

G cluster_1 Potential Sources of Autosampler Carryover autosampler Autosampler System needle Sample Needle (Internal & External Surfaces) autosampler->needle Adsorption/Residue valve Injection Valve (Rotor Seal, Stator) autosampler->valve Adsorption/Trapping loop Sample Loop autosampler->loop Incomplete Flushing tubing Connecting Tubing & Fittings autosampler->tubing Dead Volumes

Caption: Key components within an autosampler that can contribute to carryover.

References

Dealing with cross-reactivity of methotrexate metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cross-reactivity of methotrexate (MTX) metabolites in immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why are my measured methotrexate concentrations higher than expected when using an immunoassay?

A1: Higher-than-expected methotrexate concentrations in immunoassays are often due to the cross-reactivity of the assay's antibodies with methotrexate metabolites, primarily 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA).[1][2][3][4] These metabolites can be present in patient samples and may be recognized by the immunoassay antibodies, leading to an overestimation of the actual methotrexate concentration.[1][4]

Q2: Which immunoassays are most affected by metabolite cross-reactivity?

A2: The degree of interference varies significantly between different immunoassay platforms. Enzyme Multiplied Immunoassay Technique (EMIT) assays have been reported to be particularly susceptible to interference from 7-OH-MTX.[1][4] Fluorescence Polarization Immunoassay (FPIA) and Chemiluminescent Microparticle Immunoassay (CMIA) may also be affected, though the extent of cross-reactivity can differ based on the specific antibody used (monoclonal vs. polyclonal).[1][5][6]

Q3: What is DAMPA, and why is it a significant concern for methotrexate immunoassays?

A3: DAMPA (2,4-diamino-N10-methylpteroic acid) is a metabolite of methotrexate. Its presence becomes a major issue in patients who have been treated with glucarpidase (carboxypeptidase G2), an enzyme used to rapidly lower toxic methotrexate levels.[3][7][8] Glucarpidase breaks down methotrexate into DAMPA and glutamate.[6] DAMPA has a high degree of structural similarity to methotrexate and exhibits significant cross-reactivity in many immunoassays, leading to falsely elevated methotrexate readings for up to 48 hours or longer after glucarpidase administration.[7][8][9]

Q4: Are there alternative methods to measure methotrexate that are not affected by metabolite cross-reactivity?

A4: Yes, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for methotrexate quantification.[1][10] These methods separate methotrexate from its metabolites before detection, providing a much more specific and accurate measurement.[1][11]

Q5: When should I consider using an alternative method like LC-MS/MS?

A5: You should consider using LC-MS/MS in the following situations:

  • When you observe a discrepancy between immunoassay results and the patient's clinical presentation.

  • When a patient has received glucarpidase.[7][8]

  • For research and development purposes requiring high accuracy and the ability to quantify metabolites.

  • When developing or validating a new methotrexate formulation or delivery system.

Troubleshooting Guide

Issue: Inconsistent or unexpectedly high methotrexate results from an immunoassay.

This troubleshooting guide will help you navigate potential issues with methotrexate immunoassay results.

TroubleshootingWorkflow start Start: Inconsistent/ High MTX Results check_sample Step 1: Review Sample and Patient History start->check_sample is_glucarpidase Was the patient treated with glucarpidase? check_sample->is_glucarpidase use_lcms Use LC-MS/MS for accurate MTX measurement. Immunoassay is unreliable. is_glucarpidase->use_lcms Yes check_metabolites Consider high levels of 7-OH-MTX or other endogenous interferents. is_glucarpidase->check_metabolites No end End use_lcms->end check_assay Step 2: Evaluate Immunoassay Performance check_metabolites->check_assay review_qc Review internal QC data and calibration curves. check_assay->review_qc is_qc_ok Are QC and calibration within acceptable limits? review_qc->is_qc_ok troubleshoot_assay Troubleshoot the assay: - Rerun controls and calibrators - Check reagent integrity - Verify instrument performance is_qc_ok->troubleshoot_assay No compare_methods Step 3: Compare with a Reference Method is_qc_ok->compare_methods Yes troubleshoot_assay->check_assay run_lcms Analyze a subset of samples by LC-MS/MS. compare_methods->run_lcms is_bias Is there a consistent positive bias compared to LC-MS/MS? run_lcms->is_bias confirm_interference Cross-reactivity with metabolites is likely. Report results with caution. is_bias->confirm_interference Yes investigate_further Investigate other potential pre-analytical or analytical errors. is_bias->investigate_further No confirm_interference->end investigate_further->end

Troubleshooting workflow for methotrexate immunoassay interference.

Data Presentation: Cross-Reactivity of Methotrexate Metabolites

The following tables summarize the quantitative data on the cross-reactivity of 7-OH-MTX and DAMPA in various immunoassays.

Table 1: Cross-Reactivity of 7-Hydroxymethotrexate (7-OH-MTX) in Methotrexate Immunoassays

Immunoassay TypeInstrument/PlatformCross-Reactivity of 7-OH-MTXCommentsReference
EMITNot specifiedSignificant, leading to overestimation of MTX by 5% to 31%Correlation (r²) with HPLC was poor (0.663).[1][4]
FPIA (monoclonal)Abbott TDx2% to 3% overestimationGood correlation (r²) with HPLC (0.989).[1]
ARK™ ImmunoassayRoche, Abbott, Ortho1% to 9%Overestimation of MTX concentration between -4% and +32%.[2]
Second-Generation ARK™Not specifiedNo interference up to 5 µM[3][5]
ONLINE TDMcobas c systems≤ 0.07%[9]
CMIAArchitect i1000No cross-reactivity[6]

Table 2: Cross-Reactivity of 2,4-diamino-N10-methylpteroic acid (DAMPA) in Methotrexate Immunoassays

Immunoassay TypeInstrument/PlatformCross-Reactivity of DAMPACommentsReference
FPIAAbbott TDxSignificant cross-reactivityWidely overestimates residual MTX concentration.[3]
ARK™ ImmunoassayNot specifiedNotable interference above 1 µMSignificant bias and poor correlation (R² = 0.3241) in samples containing DAMPA.[3][5]
ONLINE TDMcobas c systems50-150%Assay should not be used after glucarpidase administration.[9]
CMIAArchitect i1000Systematic cross-reactivityEven at concentrations less than 0.05 µmol/L.[6]
ARCHITECT MethotrexateAbbott ArchitectCross-reactsAssay should not be used for at least 48 hours after glucarpidase.[12]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Methotrexate and 7-Hydroxymethotrexate in Human Plasma

This protocol is a generalized procedure based on common methodologies.[10][13][14][15]

Materials:

  • Human plasma samples

  • Methotrexate and 7-OH-MTX analytical standards

  • Internal standard (e.g., stable isotope-labeled MTX)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Zinc sulfate (optional)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample.

  • Protein Precipitation:

    • Add 300 µL of cold methanol (or acetonitrile) to the plasma sample.

    • Some protocols may include zinc sulfate in the precipitation solvent to enhance protein removal.[15]

  • Vortexing: Vortex mix the samples vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-18,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Dilution (Optional): Some methods may include a dilution step of the supernatant with a water/methanol mixture to reduce matrix effects before injection into the LC-MS/MS system.[14]

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.

Visualizations

Methotrexate Metabolism and Site of Action

The following diagram illustrates the metabolic pathway of methotrexate and the points of interference by its metabolites.

MethotrexateMetabolism cluster_0 Cellular Uptake and Action cluster_1 Metabolism cluster_2 Immunoassay Interference MTX Methotrexate (MTX) MTX_PG MTX Polyglutamates (Active Form) MTX->MTX_PG FPGS DHFR Dihydrofolate Reductase (DHFR) DNA_synthesis Inhibition of DNA Synthesis DHFR->DNA_synthesis Required for MTX_PG->DHFR Inhibits GGH MTX MTX_PG->GGH GGH MTX_circ Circulating MTX OH_MTX 7-OH-MTX MTX_circ->OH_MTX Aldehyde Oxidase (Liver) Glucarpidase Glucarpidase MTX_circ->Glucarpidase OH_MTX_interfere 7-OH-MTX DAMPA DAMPA DAMPA_interfere DAMPA Glucarpidase->DAMPA Cleavage Immunoassay Immunoassay OH_MTX_interfere->Immunoassay Cross-reacts (Assay dependent) DAMPA_interfere->Immunoassay Significant Cross-reactivity

Methotrexate metabolism and immunoassay interference points.

References

Technical Support Center: Optimization of Mobile Phase for Methotrexate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methotrexate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for reversed-phase HPLC analysis of methotrexate?

A common starting point for the reversed-phase high-performance liquid chromatography (HPLC) analysis of methotrexate is a mixture of an aqueous buffer and an organic solvent.[1][2][3][4][5] The aqueous component is often a phosphate or acetate buffer to control the pH, while the organic modifier is typically acetonitrile or methanol.[1][2][4][6] The ratio of the aqueous buffer to the organic solvent can vary, but a common starting point is in the range of 80:20 to 95:5 (v/v) aqueous to organic.[1][5]

2. How does the pH of the mobile phase affect the retention of methotrexate?

The pH of the mobile phase is a critical parameter in the analysis of methotrexate, as the molecule has multiple pKa values (3.8, 4.8, and 5.6).[7] Adjusting the pH of the mobile phase will alter the ionization state of methotrexate, which in turn significantly impacts its retention on a reversed-phase column.

  • At a pH below its pKa values , methotrexate will be less ionized (more protonated) and therefore more hydrophobic, leading to longer retention times.

  • At a pH above its pKa values , methotrexate will be more ionized (deprotonated) and more polar, resulting in shorter retention times.

For optimal peak shape and retention, the pH of the mobile phase is often maintained between 3.0 and 7.4.[1][5][7] For instance, a pH of 3.0 can be selected to ensure methotrexate is in its undissociated form.[7] In other methods, a pH of 6.0 or 7.4 has been used successfully.[2][3][5]

3. What are the commonly used organic modifiers, and how do I choose between them?

Acetonitrile and methanol are the most frequently used organic modifiers in the mobile phase for methotrexate analysis.[1][2][4][6]

  • Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol.[6] It is often preferred for achieving sharper peaks.

  • Methanol is a less expensive alternative and can offer different selectivity in some cases.

The choice between acetonitrile and methanol can be determined empirically during method development by comparing the resulting chromatograms for peak shape, resolution, and run time.

4. What detection wavelength is typically used for methotrexate analysis?

Methotrexate has a UV absorbance maximum around 303 nm.[1][3] Therefore, a detection wavelength in the range of 302 nm to 313 nm is commonly employed for its analysis by HPLC with UV detection.[1][2][4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of methotrexate, focusing on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My methotrexate peak is tailing or fronting. How can I improve the peak shape by adjusting the mobile phase?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors related to the mobile phase.[8][9] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Asymmetrical peaks can result from secondary interactions between the analyte and the stationary phase.[9] The pH of the mobile phase plays a significant role in this. Methotrexate has basic functional groups that can interact with residual silanols on the C18 column, leading to tailing.[8]

    • Solution: Try adjusting the mobile phase pH. Lowering the pH (e.g., to 2.5-3.0) can protonate the silanols and reduce these interactions.[1] Alternatively, operating at a mid-range pH (e.g., 6.0) might provide a good balance of retention and peak shape.[2][3]

  • Optimize Buffer Concentration: The concentration of the buffer in the mobile phase can also influence peak shape.

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 20-50 mM. A low buffer concentration may not effectively control the pH at the column surface, leading to peak shape issues.

  • Change Organic Modifier: The choice of organic modifier can impact peak symmetry.

    • Solution: If you are using methanol, switching to acetonitrile might improve peak shape due to its different solvent properties.[6]

Issue 2: Inadequate Resolution or Co-elution

Question: I am not getting sufficient resolution between methotrexate and other components in my sample. How can I improve separation using the mobile phase?

Answer:

Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.

  • Modify the Organic Solvent Ratio: The most straightforward way to adjust retention and resolution is to change the percentage of the organic modifier in the mobile phase.

    • Solution: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of methotrexate and may improve its separation from less retained impurities. Conversely, increasing the organic content will decrease retention.

  • Change the Organic Modifier: Acetonitrile and methanol can provide different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with ternary mixtures (e.g., buffer, acetonitrile, and methanol) to fine-tune the selectivity.

  • Adjust the pH: Altering the pH of the mobile phase can change the elution order of ionizable compounds.

    • Solution: Systematically vary the pH of the mobile phase within a range that is compatible with your column (typically pH 2-8 for silica-based columns) and observe the effect on resolution.

Issue 3: Long Run Times

Question: My analysis time is too long. How can I reduce the run time without compromising the quality of the separation?

Answer:

Reducing the analysis time is often a key objective in method development.

  • Increase the Organic Solvent Percentage: A higher concentration of the organic modifier in the mobile phase will decrease the retention time of methotrexate.

    • Solution: Gradually increase the percentage of acetonitrile or methanol while monitoring the resolution to ensure that critical separations are maintained.

  • Increase the Flow Rate: A higher flow rate will result in a shorter run time.

    • Solution: Increase the flow rate of the mobile phase. Be aware that this will also increase the backpressure of the system. Ensure the pressure remains within the operating limits of your HPLC system and column. A typical flow rate is around 1.0 mL/min.[2][3]

  • Use a Gradient Elution: If your sample contains components with a wide range of polarities, a gradient elution can be more efficient than an isocratic method.

    • Solution: Start with a lower percentage of organic modifier to retain and separate early-eluting compounds, and then increase the percentage of the organic modifier over time to elute more strongly retained compounds, including methotrexate, more quickly.

Data Presentation

The following tables summarize various mobile phase compositions used for the HPLC analysis of methotrexate as reported in the literature.

Table 1: Mobile Phase Compositions for Methotrexate Analysis

Buffer ComponentOrganic ModifierRatio (Buffer:Organic)pHReference
100mM Phosphate BufferAcetonitrile92:8 (v/v)7.4[1][5]
50 mM Ammonium Acetate BufferMethanol77:23 (v/v)6.0[2]
Potassium Dihydrogen OrthophosphateAcetonitrile92:86.0[3][10]
Sodium Acetate BufferAcetonitrile70:30 (v/v)4.0[1]
5 mM Ammonium Formate with 0.2% Formic AcidAcetonitrileGradient-[6]
0.1 M Dihydrogen Phosphate and 0.01 M TRISMethanol:Acetonitrile82:11:75.7[4]
Orthophosphoric AcidMethanol30:70-[11]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a commonly cited method for the analysis of methotrexate.[3][10]

  • Mobile Phase Preparation:

    • Prepare a potassium dihydrogen orthophosphate buffer by dissolving the appropriate amount of the salt in HPLC-grade water.

    • Mix the buffer with acetonitrile in a 92:8 (v/v) ratio.

    • Adjust the pH of the final mixture to 6.0 ± 0.05 using a sodium hydroxide solution.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.

  • Chromatographic Conditions:

    • Column: C18, 100mm x 4.6mm, 5µm

    • Mobile Phase: As prepared above

    • Flow Rate: 1.4 mL/min

    • Detection Wavelength: 303 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Sample Preparation:

    • Accurately weigh a portion of the bulk drug or powdered tablets equivalent to 100 mg of methotrexate and transfer it to a 100 mL volumetric flask.

    • Add a suitable diluent (e.g., dimethyl sulfoxide), shake to dissolve, and sonicate.

    • Dilute to the mark with the diluent.

    • Further dilute an aliquot of this solution to a final concentration of 100 µg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • The expected retention time for methotrexate is approximately 4.5 minutes.[3]

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization Start Start: Define Analytical Goals (e.g., resolution, run time) Initial Select Initial Conditions: - C18 Column - Buffer + ACN/MeOH - pH 4-7 Start->Initial Evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time Initial->Evaluate Optimize Optimize Mobile Phase Evaluate->Optimize Goals Not Met Final Final Validated Method Evaluate->Final Goals Met Adjust_pH Adjust pH Optimize->Adjust_pH Adjust_Organic Adjust Organic % Optimize->Adjust_Organic Change_Organic Change Organic Modifier (ACN <=> MeOH) Optimize->Change_Organic Adjust_pH->Evaluate Adjust_Organic->Evaluate Change_Organic->Evaluate PeakTailingTroubleshooting Start Issue: Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Adjust pH (e.g., lower to pH 2.5-3) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Re-evaluate Adjust_Buffer Increase Buffer Strength (e.g., to 50 mM) Check_Buffer->Adjust_Buffer No Check_Organic Consider Organic Modifier Check_Buffer->Check_Organic Yes Adjust_Buffer->Check_Buffer Re-evaluate Change_Organic Switch from MeOH to ACN Check_Organic->Change_Organic No Resolved Peak Shape Improved Check_Organic->Resolved Yes Change_Organic->Resolved

References

Validation & Comparative

Validating Analytical Methods for (R)-Methotrexate-d3: A Comparative Guide to Ensuring Data Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the reliability and accuracy of data. This guide provides a comprehensive comparison of key performance characteristics for validating an analytical method for (R)-Methotrexate-d3, a deuterated analog of Methotrexate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The inclusion of a deuterated internal standard like this compound is a common practice in bioanalytical methods to improve accuracy and precision.

This guide will delve into the essential validation parameters, offering detailed experimental protocols and presenting comparative data in clearly structured tables. Furthermore, it will visualize the analytical workflow and the established signaling pathway of Methotrexate to provide a complete picture for researchers.

Comparative Analysis of Analytical Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantitative analysis of this compound, key validation parameters include specificity, linearity, accuracy, precision, and robustness. The following tables summarize typical acceptance criteria and performance data for a High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. While the data presented is based on studies of Methotrexate, similar performance is expected for its deuterated analog.

Validation Parameter ICH Q2(R1) Guideline Typical HPLC-UV Performance[1][2][3] Typical LC-MS/MS Performance[4][5]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.No significant interfering peaks at the m/z transition of the analyte.
Linearity (Correlation Coefficient, r²) A linear relationship should be evaluated across the range of the analytical procedure.≥ 0.999[3]≥ 0.995
Accuracy (% Recovery) The closeness of test results obtained by the method to the true value.98.0% - 102.0%85.0% - 115.0%
Precision (% RSD) The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%[2]Repeatability: ≤ 15.0% Intermediate Precision: ≤ 15.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically in the ng/mL range.[6]Can be in the pg/mL range.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD < 5% for changes in pH, flow rate, and mobile phase composition.% RSD < 15% for changes in source parameters and collision energy.

Detailed Experimental Protocols

To achieve the performance metrics outlined above, rigorous experimental protocols must be followed. Below are detailed methodologies for key validation experiments.

Specificity
  • Preparation of Samples: Prepare a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing potential interfering substances (e.g., metabolites, related compounds, formulation excipients).

  • Analysis: Analyze the samples using the developed analytical method.

  • Evaluation: Compare the chromatograms or mass spectra of the blank, spiked, and interference samples. There should be no significant peaks or signals at the retention time and/or m/z of this compound in the blank or interference samples.

Linearity
  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a known concentration of this compound into the matrix. The concentration range should cover the expected sample concentrations.

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation: Plot the mean response (e.g., peak area) against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be close to 1.[3]

Accuracy
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze at least five replicates of each QC sample.

  • Evaluation: Calculate the percentage recovery for each sample by comparing the mean determined concentration to the nominal concentration. The recovery should be within a predefined acceptance range (e.g., 85-115% for bioanalytical methods).

Precision
  • Repeatability (Intra-assay precision):

    • Prepare a minimum of nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (RSD) of the measurements.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the RSD of the measurements across the different conditions.

Robustness
  • Introduction of Variations: Deliberately introduce small variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of the variations on the analytical results (e.g., peak area, retention time). The method is considered robust if the results remain within the acceptance criteria.

Visualizing the Process and Mechanism

To further aid in understanding, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway of Methotrexate.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Plan Define Analytical Method & Scope Protocol Develop Validation Protocol (ICH Q2) Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Robustness Robustness Protocol->Robustness Data Data Analysis & Statistical Evaluation Specificity->Data Linearity->Data Accuracy->Data Precision->Data Robustness->Data Report Validation Report Generation Data->Report

Caption: Experimental workflow for analytical method validation.

Methotrexate_Signaling_Pathway cluster_Folate_Metabolism Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Pyrimidines Thymidylate Synthesis (Pyrimidine Synthesis) THF->Pyrimidines DNA DNA Synthesis & Cell Proliferation Purines->DNA Pyrimidines->DNA MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits

Caption: Mechanism of action of Methotrexate.

By adhering to the principles outlined in the ICH guidelines and following robust experimental protocols, researchers can confidently validate their analytical methods for this compound, ensuring the generation of high-quality, reliable data essential for drug development and scientific research.

References

Deuterium Isotope Effects on Methotrexate: A Comparative Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methotrexate and its potential deuterated analogue, exploring the theoretical pharmacological impact of deuterium substitution. While direct comparative experimental data on deuterated methotrexate is not extensively available in the public domain, this document synthesizes established principles of deuterium isotope effects and the known pharmacology of methotrexate to offer a data-driven perspective for future research and development.

Executive Summary

Deuteration of pharmaceuticals, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed to favorably alter a drug's pharmacokinetic profile.[1] This "kinetic isotope effect" can slow down metabolic processes, particularly those involving the cleavage of carbon-hydrogen bonds.[2] In the context of methotrexate (MTX), a widely used antifolate and immunosuppressive agent, deuteration holds the potential to modulate its metabolism, potentially enhancing its therapeutic index.

Methotrexate is primarily metabolized by aldehyde oxidase to 7-hydroxymethotrexate (7-OH-MTX), a metabolite linked to toxicity.[3][4][5][6] Strategic deuteration at the site of oxidation could theoretically reduce the rate of 7-OH-MTX formation, leading to a more favorable pharmacokinetic and safety profile. This guide outlines the known pharmacological properties of methotrexate and presents a hypothetical comparison with a deuterated analogue, supported by detailed experimental protocols to facilitate further investigation.

Comparative Pharmacological and Pharmacokinetic Profiles

The following tables summarize the known data for methotrexate and the hypothesized effects of deuteration based on the kinetic isotope effect.

Table 1: Comparison of Pharmacodynamic Properties

ParameterMethotrexateDeuterated Methotrexate (Hypothetical)Rationale for Hypothesized Change
Mechanism of Action Inhibition of dihydrofolate reductase (DHFR) and other folate-dependent enzymes; promotes adenosine release.[7][8]UnchangedDeuterium substitution is not expected to alter the fundamental mechanism of action at the target enzyme.
Enzyme Inhibition (IC50 for DHFR) Potent inhibitorLikely similar to methotrexateThe affinity for the target enzyme is primarily determined by the overall molecular structure and electronic properties, which are minimally affected by isotopic substitution.
In Vitro Potency (e.g., EC50 in cancer cell lines) Varies by cell linePotentially increasedA slower metabolism to less active or inactive metabolites could lead to higher intracellular concentrations of the active drug over time, resulting in increased potency.

Table 2: Comparison of Pharmacokinetic Properties

ParameterMethotrexateDeuterated Methotrexate (Hypothetical)Rationale for Hypothesized Change
Metabolism Metabolized by aldehyde oxidase to 7-hydroxymethotrexate (7-OH-MTX).[3][4][5][6]Reduced rate of 7-OH-MTX formation.The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by aldehyde oxidase (kinetic isotope effect).[2]
Half-life (t1/2) 3-10 hours (low dose)[9]Potentially prolongedA decreased rate of metabolic clearance would lead to a longer residence time in the body.
Bioavailability ~60% (oral, dose-dependent)[7]Likely similarDeuteration is not expected to significantly alter absorption.
Excretion Primarily renal[7][9]Primarily renalThe primary route of elimination for the parent drug is unlikely to change.
Toxic Metabolite Formation Formation of 7-OH-MTX is associated with nephrotoxicity.[3][5]Reduced formation of 7-OH-MTX.Slower metabolism would lead to lower concentrations of the toxic metabolite.

Signaling Pathways and Experimental Workflows

Methotrexate's Mechanism of Action

The following diagram illustrates the key signaling pathways affected by methotrexate.

methotrexate_pathway cluster_cell Cell cluster_effects Cellular Effects MTX_in Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits TS Thymidylate Synthase (TS) MTX_in->TS Inhibits ATIC AICAR Transformylase (ATIC) MTX_in->ATIC Inhibits DNA_synthesis DNA Synthesis & Repair DHFR->DNA_synthesis Required for TS->DNA_synthesis Required for Adenosine_release Adenosine Release ATIC->Adenosine_release Leads to Purine_synthesis Purine Synthesis ATIC->Purine_synthesis Required for Anti_inflammation Anti-inflammatory Effects Adenosine_release->Anti_inflammation Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to Purine_synthesis->Apoptosis Inhibition leads to

Caption: Methotrexate's multifaceted mechanism of action.

Proposed Experimental Workflow for Comparative Analysis

This workflow outlines the necessary steps to empirically compare the pharmacological activity of methotrexate and a deuterated analogue.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Enzyme_Assay DHFR Inhibition Assay Cell_Culture Cell Line Studies (e.g., MCF-7, Jurkat) Enzyme_Assay->Cell_Culture Metabolism_Assay In Vitro Metabolism (Liver Microsomes) Cell_Culture->Metabolism_Assay PK_Study Pharmacokinetic Study (Rodent Model) Metabolism_Assay->PK_Study Efficacy_Study Efficacy Study (Disease Model, e.g., CIA) PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study Data_Comparison Comparative Analysis of Efficacy, PK, and Toxicity Toxicity_Study->Data_Comparison

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to investigate the deuterium isotope effect on methotrexate's pharmacological activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of methotrexate and its deuterated analogue against DHFR.

Materials:

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Methotrexate and deuterated methotrexate standards

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of methotrexate and its deuterated analogue in DMSO.

  • Serially dilute the compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compounds.

  • Initiate the reaction by adding DHFR and DHF.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)

Objective: To assess and compare the cytotoxic effects of methotrexate and its deuterated analogue on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, Jurkat for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate and deuterated methotrexate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of methotrexate and its deuterated analogue for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values.[10]

In Vitro Metabolism Study

Objective: To compare the rate of metabolism of methotrexate and its deuterated analogue by liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Methotrexate and deuterated methotrexate

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the liver microsomes, NADPH regenerating system, and the test compound (methotrexate or its deuterated analogue) at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug and the 7-OH-MTX metabolite.

  • Determine the rate of disappearance of the parent compound and the rate of formation of the metabolite to assess the metabolic stability.

Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of methotrexate and its deuterated analogue in a rodent model.

Materials:

  • Male Sprague-Dawley rats or BALB/c mice

  • Methotrexate and deuterated methotrexate formulations for intravenous or oral administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of methotrexate or its deuterated analogue to the animals via the desired route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug and any major metabolites from the plasma samples.

  • Quantify the concentrations of the parent drug and metabolites using a validated LC-MS/MS method.

  • Perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.[11]

Conclusion

The application of deuterium isotope effects to methotrexate presents a compelling strategy for enhancing its pharmacological profile. By potentially reducing the formation of the toxic metabolite 7-hydroxymethotrexate, a deuterated analogue could offer an improved safety margin and a more predictable therapeutic response. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of these hypothesized benefits. Further research in this area is warranted to translate the theoretical advantages of deuterated methotrexate into tangible clinical outcomes.

References

Revolutionizing Methotrexate Quantification: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of methotrexate (MTX) is paramount for ensuring patient safety and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as (R)-Methotrexate-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard. This guide provides a comprehensive comparison of the accuracy and precision of this compound based LC-MS/MS methods against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays.

The data presented herein is curated from a variety of validation studies to offer researchers, scientists, and drug development professionals a clear perspective on the performance of these methods.

Comparative Analysis of Analytical Methods

The choice of analytical method for methotrexate quantification can significantly impact the reliability of clinical and research data. Below is a detailed comparison of key performance parameters for LC-MS/MS methods utilizing a deuterated internal standard, HPLC-UV, and immunoassays.

Table 1: Comparison of Accuracy and Precision for Methotrexate Quantification Methods
Analytical MethodAnalyte/Internal StandardMatrixAccuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Lower Limit of Quantification (LLOQ)
LC-MS/MS Methotrexate / This compound Plasma92.47 - 97.87[1]< 15[1]< 15[1]5.0 ng/mL[1]
LC-MS/MS Methotrexate / TinidazolePlasma96.33 - 108.94[2][3]< 7.67[2][3]< 7.67[2][3]5 ng/mL[2][3]
LC-MS/MS Methotrexate / 13C2H3-7-OHMTXPlasmaNot Reported< 8.3[4]< 8.3[4]25 nmol/L[4]
HPLC-UV MethotrexateBulk Drug99.1 - 100.8[5][6]< 2[5][6]< 2[5][6]Not Reported
HPLC-UV MethotrexateSkinNot ReportedNot ReportedNot Reported0.05 µg/ml[7][8]
Immunoassay (ARK™) MethotrexateSerum/PlasmaNot Reported2.6 - 4.4[9][10]Not Reported0.03 µM[9][10]

Note: Accuracy and precision values can vary between laboratories and studies depending on the specific instrumentation, reagents, and protocol used. The data presented is a representation from published literature.

Experimental Protocols

A detailed and robust experimental protocol is critical for achieving accurate and precise results. Below is a representative protocol for the quantification of methotrexate in plasma using an LC-MS/MS method with this compound as the internal standard.

Detailed Protocol for LC-MS/MS Quantification of Methotrexate

1. Materials and Reagents:

  • Methotrexate certified reference standard

  • This compound (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free) for calibration standards and quality controls

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Stock Solutions: Prepare individual stock solutions of methotrexate and this compound in a suitable solvent (e.g., methanol with 0.1% ammonium hydroxide) at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare working solutions of methotrexate by serial dilution of the stock solution with a mixture of methanol and water. Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 500 ng/mL).[1]

  • Calibration Standards: Spike drug-free human plasma with the methotrexate working solutions to create a series of calibration standards with concentrations ranging from the LLOQ to the upper limit of quantification.

  • Quality Controls (QCs): Prepare QCs in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture for 3 minutes.[1]

  • Centrifuge at 13,600 x g for 5 minutes at room temperature.[1]

  • Transfer 100 µL of the supernatant to a clean tube and add 400 µL of 20% methanol in water.[1]

  • Vortex the mixture for 1 minute and centrifuge again under the same conditions.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system (e.g., Agilent 1200 Series).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ABSciex API 3200).[4]

  • Chromatographic Column: A reverse-phase C18 column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm).[1]

  • Mobile Phase: A gradient elution using 0.2% formic acid in water (Solvent A) and methanol (Solvent B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Methotrexate: m/z 455.1 → 308.1[1]

    • This compound: m/z 458.2 → 311.1[1][11]

5. Data Analysis:

  • Quantify methotrexate concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

  • Determine the concentrations of unknown samples from the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram illustrates the key steps in the LC-MS/MS quantification of methotrexate.

experimental_workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (with Methanol) add_is->protein_precipitation centrifuge1 Centrifugation 1 protein_precipitation->centrifuge1 supernatant_transfer1 Supernatant Transfer centrifuge1->supernatant_transfer1 dilution Dilution Step supernatant_transfer1->dilution centrifuge2 Centrifugation 2 dilution->centrifuge2 supernatant_transfer2 Supernatant Transfer to Vial centrifuge2->supernatant_transfer2 lc_ms_analysis LC-MS/MS Analysis supernatant_transfer2->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: Experimental workflow for methotrexate quantification by LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS methods offers superior specificity and accuracy for the quantification of methotrexate in biological matrices. While HPLC-UV and immunoassays can be suitable for certain applications, they may be more susceptible to interferences and have limitations in sensitivity. For research and clinical applications demanding the highest level of confidence in analytical data, the LC-MS/MS approach with a deuterated internal standard is the recommended methodology. This guide provides the foundational information for researchers to make informed decisions about the most appropriate analytical method for their specific needs.

References

Inter-Laboratory Performance Comparison of Bioanalytical Methods for Methotrexate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of published bioanalytical methods for the quantification of methotrexate (MTX) in human plasma. While a formal inter-laboratory validation study using the specific internal standard (R)-Methotrexate-d3 was not identified in publicly available literature, this document synthesizes data from multiple independent single-laboratory validations. This approach offers valuable insights into the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing a benchmark for researchers developing and validating their own assays.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis by LC-MS/MS. It effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision. The methods compared in this guide, while utilizing different internal standards, adhere to the fundamental principles of bioanalytical method validation outlined by regulatory agencies such as the FDA, EMA, and in the ICH M10 guidance.

Performance Characteristics of Validated Methotrexate Bioanalytical Methods

The following tables summarize the key performance parameters from three distinct validated LC-MS/MS methods for methotrexate in human plasma. These methods have been selected to represent a range of experimental approaches and instrumentation.

Parameter Method 1 Method 2 Method 3
Internal Standard TinidazoleMethotrexate-13C,d3Aminoacetophenone
Linearity Range 5 - 1000 ng/mL0.025 - 10 µmol/L0.09 - 12.5 µM
Correlation Coefficient (r²) > 0.99Not Reported> 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]25 nmol/L[2]0.09 µM[3][4]

Table 1: Linearity and Sensitivity Comparison

Parameter Method 1 Method 2 Method 3
Intra-day Precision (%CV) 4.13 - 7.67%< 8.3%Not Reported
Inter-day Precision (%CV) 4.88 - 6.99%< 8.3%Not Reported
Intra-day Accuracy (%Bias) 97.00 - 102.15%Not Reported> 95%
Inter-day Accuracy (%Bias) Not ReportedNot Reported> 95%

Table 2: Precision and Accuracy Comparison

Parameter Method 1 Method 2 Method 3
Extraction Recovery 82.20 - 93.98%24%Not Reported
Matrix Effect 102.69 - 105.28%< 6% (relative)Not Reported

Table 3: Recovery and Matrix Effect Comparison

Stability Condition Method 1 Method 2 Method 3
Freeze-Thaw (3 cycles) StableNot ReportedStable
Room Temperature (6 hours) StableNot ReportedStable
Long-Term (-80°C for 1 month) StableNot ReportedStable

Table 4: Analyte Stability Comparison [5]

Experimental Protocols

This section details the methodologies employed in the compared bioanalytical methods.

Method 1
  • Sample Preparation: Protein precipitation was performed by adding a precipitant solvent with 100 ng/mL of tinidazole in methanol-acetonitrile (1:1, v/v) to 100 µL of plasma. The mixture was vortexed and centrifuged. The supernatant was then diluted with water before injection into the LC-MS/MS system.[1]

  • Chromatography: A Synergi Hydro-RP column (50 mm × 2.0 mm, 2.5 µm) was used with a gradient elution program. The mobile phase consisted of 5 mM ammonium formate in water with 0.2% formic acid and acetonitrile. The total run time was 3.5 minutes.[1]

  • Mass Spectrometry: An AB Sciex Triple Quad 4500 or Qtrap 5500 mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. Multiple reaction monitoring (MRM) was employed for quantification.

Method 2
  • Sample Preparation: Protein precipitation was carried out using methanol/ZnSO4. The method involved an online enrichment step using a flush/back-flush cycle with a Poros R1/20 column before analytical chromatography.[2]

  • Chromatography: A Phenomenex Luna 5 µm Phenyl Hexyl column (2 mm × 50 mm) was used for the second dimension chromatography. The total run time was 4 minutes.[2]

  • Mass Spectrometry: An ABSciex API 3200 instrument with electrospray ionization in positive mode was used. The mass transitions monitored were m/z 455.11 → 308.3 for methotrexate and m/z 459.1 → 312.3 for the internal standard (Methotrexate-13C,d3).[2]

Method 3
  • Sample Preparation: Serum proteins were precipitated using an acetonitrile-water solution containing 250 µM of aminoacetophenone as the internal standard.[3][4]

  • Chromatography: A C18 column was used with a mobile phase of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) at a flow rate of 0.4 mL/min. The total run time was 5 minutes.[3][4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive ion mode. The mass transitions were m/z 455.1→308.1 for methotrexate and 136.2→94.1 for the internal standard.[3][4]

Visualized Workflows

The following diagrams illustrate a typical experimental workflow for a bioanalytical method validation and the logical process of the validation itself.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer & Dilution D->E F Injection into LC System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Concentration Calculation I->J K Data Review & Reporting J->K

Caption: A typical experimental workflow for the bioanalytical analysis of methotrexate in plasma.

G A Method Development B Full Method Validation A->B C Selectivity & Specificity B->C D Calibration Curve & LLOQ B->D E Accuracy & Precision B->E F Recovery & Matrix Effect B->F G Stability B->G H Application to Study Samples C->H D->H E->H F->H G->H

References

The Gold Standard for Methotrexate Bioanalysis: A Comparative Guide to the Specificity and Selectivity of (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of methotrexate (MTX), the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of (R)-Methotrexate-d3, a deuterated internal standard, with alternative standards, supported by experimental data. It delves into the specificity and selectivity of this compound in the presence of its key metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), which can interfere with accurate measurement.

In the realm of therapeutic drug monitoring and pharmacokinetic studies of methotrexate, a potent antifolate agent used in the treatment of cancer and autoimmune diseases, the analytical method's robustness is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard to correct for variability during sample preparation and analysis.[2][3]

Superiority of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle modification results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2][3] In contrast, structural analogs, while sometimes used as a more economical alternative, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate quantification.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of an LC-MS/MS method for methotrexate quantification using a deuterated internal standard (this compound) versus a structural analog internal standard (Aminopterin).

Performance MetricMethod with this compound (Deuterated IS)Method with Aminopterin (Structural Analog IS)
Linearity (r²) >0.99>0.99
Intra-day Precision (%CV) < 10%[4]< 15%
Inter-day Precision (%CV) < 10%[4]< 15%
Accuracy (%Bias) Within ±15%[5]Within ±15%
Recovery >90%[5]~80%[6]
Matrix Effect Minimal and compensated[5]Potential for uncompensated matrix effects
Selectivity High, no interference from metabolites[4]Potential for cross-reactivity

Data compiled from multiple sources.[4][5][6]

The data clearly indicates that while both types of internal standards can yield methods with acceptable linearity, precision, and accuracy, the use of a deuterated internal standard like this compound generally results in higher recovery and better compensation for matrix effects. This leads to a more robust and reliable assay, which is crucial for clinical applications.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol describes the extraction of methotrexate and its metabolites from human plasma using a 96-well SPE plate.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Oasis HLB 96-well SPE plate

Procedure:

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Add 200 µL of 0.1% formic acid in water to the plasma sample.

  • Vortex mix for 30 seconds.

  • Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 1 mL of 5% methanol in water.

  • Elute the analytes with 500 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate methotrexate from its metabolites (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate: Precursor ion > Product ion (e.g., m/z 455.2 > 308.2)

    • This compound: Precursor ion > Product ion (e.g., m/z 458.2 > 311.2)[5]

    • 7-hydroxymethotrexate: Precursor ion > Product ion (e.g., m/z 471.2 > 324.2)[7]

    • DAMPA: Precursor ion > Product ion (specific transition to be optimized)

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of methotrexate, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add (R)-MTX-d3 IS Add (R)-MTX-d3 IS Plasma Sample->Add (R)-MTX-d3 IS Protein Precipitation Protein Precipitation Add (R)-MTX-d3 IS->Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for methotrexate quantification.

methotrexate_pathway cluster_cell Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits THF Tetrahydrofolate (THF) DHFR->THF converts TS Thymidylate Synthase (TS) DNA_Synthesis DNA Synthesis TS->DNA_Synthesis DHF Dihydrofolate (DHF) DHF->DHFR THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis

Caption: Simplified methotrexate signaling pathway.

Conclusion

The use of this compound as an internal standard provides superior analytical performance for the quantification of methotrexate in biological matrices compared to structural analogs. Its ability to accurately mimic the behavior of the analyte throughout the analytical process ensures high precision, accuracy, and robust compensation for matrix effects. For researchers and clinicians requiring the highest level of confidence in their bioanalytical data, this compound is the recommended internal standard for LC-MS/MS-based methotrexate assays.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Methotrexate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of (R)-Methotrexate-d3, a potent cytotoxic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a deuterated analog of Methotrexate, presents significant health risks if not handled properly. As a cytotoxic compound, it can be carcinogenic, mutagenic, and teratogenic.[1] Occupational exposure can occur through skin contact, inhalation of aerosols, and accidental ingestion.[1] Therefore, stringent safety measures are paramount.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when working with the compound, from receipt of the material to the disposal of waste.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated nitrile or PVC gloves, double-gloved.[2][3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[2]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.[3][4]Protects eyes from splashes and aerosols.
Respiratory Protection Surgical mask or N95 respirator.[4][5]Minimizes the risk of inhaling airborne particles, especially during procedures that may generate aerosols.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedures must be followed:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear single gloves and eye protection during the initial inspection.

  • Store the compound in a designated, clearly labeled, and secure area at -20°C.[6]

  • Access to the storage area should be restricted to authorized personnel only.

2. Preparation and Handling:

  • All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood to control aerosol generation.[5][7]

  • Before starting work, assemble all necessary materials, including the required PPE, to avoid exiting and re-entering the controlled workspace.

  • Don all required PPE as specified in the table above before entering the handling area.

  • When preparing solutions, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[3]

  • Work slowly and carefully to avoid creating aerosols.

3. Decontamination and Cleaning:

  • All non-disposable equipment that comes into contact with this compound must be decontaminated.[5]

  • Rinse equipment with water and then wash thoroughly with soap and water.[5]

  • The work surface of the BSC should be decontaminated at the end of each procedure and at the end of the workday.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Personnel involved in the cleanup must wear the full complement of PPE, including respiratory protection.[4][5]

  • Use a spill kit containing absorbent materials to contain the spill.[4]

  • Collect all contaminated materials in a designated hazardous waste container.[5]

  • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other sharp objects must be placed directly into a puncture-resistant sharps container labeled as "Cytotoxic Waste".[8]

  • Contaminated Materials: All disposable PPE (gloves, gowns, masks), absorbent pads, and other contaminated materials must be placed in a clearly labeled, leak-proof plastic bag or container marked as "Hazardous Waste".[5]

  • Final Disposal: All hazardous waste must be incinerated at a licensed facility.[5][7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_Receiving Receiving & Storage cluster_Handling Preparation & Handling cluster_Decontamination Decontamination & Cleaning cluster_Disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C in a Secure Area Inspect->Store DonPPE Don Full PPE Store->DonPPE PrepareBSC Prepare Biological Safety Cabinet DonPPE->PrepareBSC HandleCompound Handle this compound PrepareBSC->HandleCompound DecontaminateEquipment Decontaminate Equipment HandleCompound->DecontaminateEquipment Spill Spill Occurs HandleCompound->Spill CleanBSC Clean BSC Work Surface DecontaminateEquipment->CleanBSC SegregateWaste Segregate Hazardous Waste CleanBSC->SegregateWaste SharpsDisposal Dispose of Sharps in Designated Container SegregateWaste->SharpsDisposal ContaminatedWasteDisposal Dispose of Contaminated Materials SegregateWaste->ContaminatedWasteDisposal Incineration Incinerate all Hazardous Waste SharpsDisposal->Incineration ContaminatedWasteDisposal->Incineration Spill->DonPPE Initiate Spill Response

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.